RO-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H20F3N3O3S |
|---|---|
Molecular Weight |
487.5 |
IUPAC Name |
1-[(11S)-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2H-pyrido[2,1-f][1,2,4]triazine-4,6-dione |
InChI |
InChI=1S/C24H20F3N3O3S/c1-14(24(25,26)27)28-13-30(29-11-10-18(31)22(32)21(29)23(28)33)20-16-7-3-2-6-15(16)12-34-19-9-5-4-8-17(19)20/h2-11,14,20,32H,12-13H2,1H3/t14-,20+/m1/s1 |
InChI Key |
XEOTUHPFOHTFEX-VLIAUNLRSA-N |
SMILES |
CC(C(F)(F)F)N1CN(N2C=CC(=O)C(=C2C1=O)O)C3C4=CC=CC=C4CSC5=CC=CC=C35 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO7; RO 7; RO-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to RO-7: A Novel Influenza Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-7 is a next-generation, small-molecule inhibitor targeting the polymerase acidic (PA) endonuclease of influenza A and B viruses.[1] This essential viral enzyme is responsible for the "cap-snatching" mechanism, a critical step in viral transcription. By inhibiting this process, this compound demonstrates broad-spectrum antiviral activity against various influenza strains, including those resistant to currently approved neuraminidase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical efficacy of this compound, supported by quantitative data and detailed experimental protocols.
Chemical Structure and Properties
This compound is a novel compound with the chemical formula C24H20F3N3O3S. It has a molecular weight of 487.49 g/mol and is identified by the CAS number 1370241-45-4.
| Property | Value |
| Chemical Formula | C24H20F3N3O3S |
| Molecular Weight | 487.49 g/mol |
| CAS Number | 1370241-45-4 |
Structure:
Caption: 2D Chemical Structure of this compound.
Mechanism of Action: Inhibition of Influenza PA Endonuclease
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA).[2] The PA subunit contains an endonuclease domain that is crucial for viral replication.[1][3] This endonuclease initiates a "cap-snatching" process, where it cleaves the 5' caps from host pre-mRNAs.[3][4] These capped fragments are then used as primers by the PB1 subunit to initiate the transcription of viral mRNAs.[3]
This compound specifically targets and inhibits the endonuclease activity of the PA protein.[1] By binding to the active site of the PA endonuclease, this compound prevents the cleavage of host mRNAs, thereby blocking the initiation of viral transcription and subsequent viral replication.[1] This mechanism of action is distinct from that of neuraminidase inhibitors, the current standard of care for influenza treatment.[1]
Caption: Mechanism of this compound Inhibition of Influenza Virus Cap-Snatching.
In Vitro Antiviral Activity
This compound has demonstrated potent and broad-spectrum antiviral activity against a wide range of influenza A and B viruses in vitro. This includes seasonal strains, subtypes with pandemic potential, and oseltamivir-resistant viruses.[1] The 50% effective concentration (EC50) values are in the nanomolar range in Madin-Darby canine kidney (MDCK) cells and in differentiated normal human bronchial epithelial cells.[5]
| Influenza Virus Strain | Cell Line | EC50 (nM) |
| A/California/04/2009 (H1N1)pdm09 | MDCK | 3.2 - 16.0 |
| B/Brisbane/60/2008 | MDCK | 3.2 - 16.0 |
| Various Influenza A and B strains | Differentiated Normal Human Bronchial Epithelial Cells | 3 - 30 |
Table adapted from data presented in Jones et al., 2017.[5]
In Vivo Efficacy in a Mouse Model
The therapeutic potential of this compound has been evaluated in a lethal challenge mouse model using influenza A and B viruses.[5]
Prophylactic and Therapeutic Efficacy
In a prophylactic regimen where this compound was administered 4 hours before viral inoculation, it completely protected mice from lethal infection with both influenza A (H1N1)pdm09 and influenza B viruses.[5] Therapeutic administration of this compound at 24 or 48 hours post-inoculation also significantly increased survival rates in a dose-dependent manner.[5]
| Treatment Regimen | Virus Strain | This compound Dosage (mg/kg/day) | Survival Rate (%) |
| Prophylactic (-4h) | A/California/04/2009 (H1N1)pdm09 | 6, 15, or 30 | 100 |
| Prophylactic (-4h) | B/Brisbane/60/2008 | 6, 15, or 30 | 100 |
| Therapeutic (+24h) | A/California/04/2009 (H1N1)pdm09 | 6, 15, or 30 | 60 - 100 |
| Therapeutic (+24h) | B/Brisbane/60/2008 | 6, 15, or 30 | 80 - 100 |
| Therapeutic (+48h) | A/California/04/2009 (H1N1)pdm09 | 6, 15, or 30 | 60 - 80 |
| Therapeutic (+48h) | B/Brisbane/60/2008 | 6, 15, or 30 | 60 - 100 |
Table adapted from data presented in Jones et al., 2017.[5]
Reduction of Viral Titers and Lung Pathology
This compound treatment significantly reduced viral titers in the lungs of infected mice and lessened the severity of lung damage.[5] Importantly, no resistance to this compound was observed in viruses isolated from the lungs of treated mice.[5]
Experimental Protocols
In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)
This protocol is a generalized procedure based on standard antiviral screening assays.[6]
-
Cell Preparation: Seed confluent or near-confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 96-well microplates.
-
Compound Preparation: Prepare serial half-log10 dilutions of this compound in a suitable solvent (e.g., DMSO) and then in cell culture medium.
-
Infection: Infect the MDCK cell monolayers with the desired influenza virus strain at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the different concentrations of this compound to the appropriate wells. Include untreated infected (virus control) and untreated uninfected (cell control) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the desired level of cytopathic effect (CPE) is observed in the virus control wells.
-
Quantification of Cell Viability: Quantify cell viability using a suitable method, such as staining with neutral red or using a commercial viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.
Caption: Experimental Workflow for In Vitro Antiviral Activity Assay.
In Vivo Mouse Protection Study
This protocol is a generalized procedure based on the study by Jones et al. (2017).[5][7]
-
Animals: Use 6- to 8-week-old female BALB/c mice.
-
Virus Inoculation: Anesthetize mice lightly with isoflurane and inoculate them intranasally with a lethal dose (e.g., 5 MLD50) of the influenza virus.
-
Drug Administration:
-
Prophylactic Regimen: Administer this compound intraperitoneally (i.p.) at the desired dosages (e.g., 6, 15, or 30 mg/kg/day) starting 4 hours before virus inoculation and continuing twice daily for 5 days.
-
Therapeutic Regimen: Initiate this compound administration at 24 or 48 hours post-inoculation and continue twice daily for 5 days.
-
-
Monitoring: Monitor the mice daily for changes in body weight and survival for at least 18 days post-inoculation. The endpoint for mortality is typically defined as a loss of 25% of the initial body weight.
-
Viral Titer and Histopathology (Satellite Groups): At selected time points post-inoculation (e.g., 3, 6, and 9 days), euthanize subgroups of mice. Collect lungs for the determination of viral titers (e.g., by plaque assay or TCID50) and for histopathological examination to assess lung damage.
Caption: Experimental Workflow for In Vivo Mouse Protection Study.
Conclusion
This compound is a promising novel antiviral agent with a distinct mechanism of action that targets the highly conserved PA endonuclease of influenza viruses. Its potent in vitro activity against a broad range of influenza A and B strains, coupled with its significant in vivo efficacy in a mouse model, highlights its potential for further development as a therapeutic for the treatment of influenza infections. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this new class of influenza inhibitors.
References
- 1. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
RO-7 Compound: A Technical Guide to its Discovery and Development as a Novel Influenza Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antiviral resistance to currently approved influenza drugs necessitates the development of novel therapeutics with distinct mechanisms of action. This document provides a comprehensive technical overview of the discovery and development of RO-7, a potent and broad-spectrum inhibitor of the influenza virus polymerase acidic (PA) endonuclease. This compound represents a promising next-generation antiviral agent, demonstrating significant efficacy in both in vitro and in vivo models against a wide range of influenza A and B viruses. This guide details the quantitative data supporting its antiviral activity, the experimental protocols used for its characterization, and visual representations of its mechanism of action and experimental workflows.
Introduction
Influenza remains a significant global health threat, responsible for seasonal epidemics and occasional pandemics. The current standard of care primarily relies on neuraminidase inhibitors, but the constant evolution of the influenza virus can lead to the emergence of resistant strains. The influenza virus RNA-dependent RNA polymerase (RdRp) complex, essential for viral transcription and replication, presents an attractive target for novel antiviral drug development. The PA subunit of this complex possesses a critical endonuclease activity responsible for "cap-snatching," a process where the virus cleaves the 5' caps from host pre-mRNAs to prime its own transcription. This compound is a small molecule inhibitor that specifically targets this PA endonuclease activity, effectively halting viral gene expression and replication.
Quantitative Data
The antiviral activity and efficacy of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound against Influenza A and B Viruses
| Virus Strain | Cell Line | Assay Type | EC50 (nM) | Reference |
| Influenza A | ||||
| A/California/04/2009 (H1N1)pdm09 | MDCK | Plaque Reduction | 3.2 | [1] |
| Seasonal H1N1 | MDCK | Not Specified | Not Specified | [2] |
| Seasonal H3N2 | MDCK | Not Specified | Not Specified | [2] |
| Zoonotic H5N1 | MDCK | Not Specified | Not Specified | [2] |
| Zoonotic H7N9 | MDCK | Not Specified | Not Specified | [2] |
| Zoonotic H9N2 | MDCK | Not Specified | Not Specified | [2] |
| Neuraminidase Inhibitor-Resistant Variants | MDCK | Not Specified | Not Specified | [2] |
| A/California/04/2009 (H1N1)pdm09 | NHBE | Virus Yield Reduction | 3 | [1] |
| Influenza B | ||||
| B/Brisbane/60/2008 (Victoria lineage) | MDCK | Plaque Reduction | 16.0 | [1] |
| Yamagata lineage | MDCK | Not Specified | Not Specified | [2] |
| B/Brisbane/60/2008 | NHBE | Virus Yield Reduction | 30 | [1] |
MDCK: Madin-Darby Canine Kidney cells; NHBE: Normal Human Bronchial Epithelial cells; EC50: 50% effective concentration.
Table 2: In Vivo Efficacy of this compound in a Lethal Influenza Challenge Mouse Model
| Virus Challenge | Mouse Strain | Treatment Regimen (mg/kg/day, i.p.) | Time of Treatment Initiation | Survival Rate (%) | Reference |
| A/California/04/2009 (H1N1)pdm09 | BALB/c | 6 | Prophylactic (-4 h) | 100 | [1][3] |
| 15 | Prophylactic (-4 h) | 100 | [1][3] | ||
| 30 | Prophylactic (-4 h) | 100 | [1][3] | ||
| 6 | Therapeutic (+24 h) | 60 | [1][3] | ||
| 15 | Therapeutic (+24 h) | 80 | [1][3] | ||
| 30 | Therapeutic (+24 h) | 100 | [1][3] | ||
| 6 | Therapeutic (+48 h) | 60 | [1][3] | ||
| 15 | Therapeutic (+48 h) | 80 | [1][3] | ||
| 30 | Therapeutic (+48 h) | 100 | [1][3] | ||
| B/Brisbane/60/2008 | BALB/c | 6 | Prophylactic (-4 h) | 100 | [1][3] |
| 15 | Prophylactic (-4 h) | 100 | [1][3] | ||
| 30 | Prophylactic (-4 h) | 100 | [1][3] | ||
| 6 | Therapeutic (+24 h) | 80 | [1][3] | ||
| 15 | Therapeutic (+24 h) | 100 | [1][3] | ||
| 30 | Therapeutic (+24 h) | 100 | [1][3] | ||
| 6 | Therapeutic (+48 h) | 80 | [1][3] | ||
| 15 | Therapeutic (+48 h) | 100 | [1][3] | ||
| 30 | Therapeutic (+48 h) | 100 | [1][3] |
i.p.: intraperitoneally
Table 3: Impact of I38T PA Substitution on this compound Antiviral Activity
| Virus | PA Mutation | Assay Type | Fold Change in EC50 | Reference |
| Influenza A(H1N1) | I38T | Virus Yield Reduction | Up to 287-fold | [4] |
| Recombinant Influenza A(H1N1) | I38T | Virus Yield Reduction | Up to 81-fold | [4] |
Experimental Protocols
In Vitro Antiviral Assays
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the influenza virus stock.
-
Infection: Infect the MDCK cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units [PFU]/well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours until plaques are visible.
-
Staining and Quantification: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with a crystal violet solution. Count the number of plaques in each well and calculate the 50% effective concentration (EC50) as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
-
Cell Seeding: Seed MDCK or normal human bronchial epithelial (NHBE) cells in multi-well plates.
-
Infection and Treatment: Infect the cells with influenza virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound.
-
Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) to allow for viral replication.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Virus Titer Determination: Determine the virus titer in the collected supernatants using a standard titration method, such as the 50% tissue culture infectious dose (TCID50) assay or a plaque assay.
-
Data Analysis: Calculate the reduction in virus yield at each this compound concentration compared to the untreated virus control to determine the EC50 value.
-
Cell Seeding: Seed MDCK cells in a 96-well plate.
-
Compound Incubation: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) as the concentration of this compound that reduces cell viability by 50%.
In Vivo Efficacy Study in Mice
-
Animals: Use female BALB/c mice (6-8 weeks old).
-
Virus Challenge: Lightly anesthetize the mice with isoflurane and inoculate them intranasally with a lethal dose (e.g., 5 MLD50) of influenza A or B virus.
-
Treatment Regimens:
-
Prophylactic: Administer this compound intraperitoneally (i.p.) at specified dosages (e.g., 6, 15, or 30 mg/kg/day) starting 4 hours before virus inoculation and continuing twice daily for 5 days.
-
Therapeutic: Initiate i.p. administration of this compound at the same dosages 24 or 48 hours post-inoculation and continue twice daily for 5 days.
-
-
Control Groups: Include a vehicle control group (e.g., sterile PBS) and a positive control group treated with an approved antiviral like oseltamivir.
-
Monitoring: Monitor the mice daily for body weight changes and survival for at least 14 days post-infection.
-
Endpoint: The experimental endpoint is typically defined as a loss of more than 25% of the initial body weight or manifestation of severe clinical signs.
-
Viral Titer in Lungs: At selected time points post-infection, euthanize a subset of mice from each group, collect lung tissues, and determine the viral titers by plaque assay or TCID50 assay on MDCK cells.
-
Lung Pathology: Perform histopathological examination of lung tissues to assess the extent of inflammation and tissue damage.
Visualizations
Signaling Pathway: Influenza Virus Cap-Snatching and Inhibition by this compound
Caption: Mechanism of influenza virus cap-snatching and its inhibition by this compound.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for the in vivo efficacy assessment of this compound in a mouse model.
Conclusion
This compound is a promising preclinical candidate for the treatment of influenza infections. Its potent inhibition of the viral PA endonuclease, broad-spectrum activity against diverse influenza A and B strains, and significant in vivo efficacy highlight its potential as a next-generation antiviral. The detailed data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the further development of this compound and other novel influenza inhibitors targeting the viral polymerase. Continued investigation into its clinical safety and efficacy, as well as strategies to mitigate potential resistance, will be crucial for its successful translation into a therapeutic agent.
References
RO-7: A Technical Guide to its Broad-Spectrum Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-7 is an investigational small-molecule inhibitor of the influenza virus polymerase acidic (PA) protein endonuclease, a key enzyme essential for viral replication. This document provides a comprehensive technical overview of the broad-spectrum antiviral activity of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and relevant experimental methodologies. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for influenza A and B virus infections.
Introduction
Influenza viruses pose a significant global health threat, causing seasonal epidemics and occasional pandemics. The constant evolution of the virus, leading to antigenic drift and shift, necessitates the development of novel antiviral agents with broad activity and a high barrier to resistance. This compound has emerged as a promising candidate, targeting a highly conserved enzymatic activity within the viral replication machinery. This guide summarizes the current scientific knowledge regarding the antiviral profile of this compound.
Mechanism of Action: Inhibition of PA Endonuclease
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The PA subunit contains an endonuclease domain that is critical for viral transcription. This endonuclease performs "cap-snatching," a process where it cleaves the 5' caps from host pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs by the PB1 subunit.
This compound specifically targets and inhibits this PA endonuclease activity. By blocking the cap-snatching process, this compound prevents the synthesis of viral mRNAs, thereby halting viral replication. This mechanism of action is distinct from currently approved neuraminidase inhibitors, offering a potential new therapeutic option, especially for neuraminidase inhibitor-resistant strains.
RO-7: A Deep Dive into a Novel Endonuclease Inhibitor for Influenza A and B Viruses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Influenza remains a significant global health threat, with seasonal epidemics and the potential for pandemics driving the need for novel antiviral therapies. The emergence of resistance to existing drug classes, such as neuraminidase inhibitors, further underscores the urgency for new mechanisms of action. RO-7, a potent small-molecule inhibitor of the influenza virus cap-dependent endonuclease, has emerged as a promising broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of this compound, its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action: Targeting Viral Replication at its Core
This compound exerts its antiviral activity by inhibiting the cap-dependent endonuclease function of the influenza virus polymerase acidic (PA) protein. This endonuclease activity is critical for the virus's "cap-snatching" mechanism, a process where the viral polymerase cleaves the 5' caps from host pre-mRNAs to prime the transcription of its own viral mRNAs. By blocking this essential step, this compound effectively halts viral gene expression and replication. The PA endonuclease active site is highly conserved across both influenza A and B viruses, which accounts for the broad-spectrum activity of this compound.
Preclinical Profile of RO-7: A Novel Influenza PA Endonuclease Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
RO-7 is a novel small-molecule inhibitor targeting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for viral gene transcription and replication. Preclinical studies have demonstrated that this compound exhibits potent, broad-spectrum antiviral activity against a wide range of influenza A and B viruses, including seasonal strains, pandemic strains, and variants resistant to neuraminidase inhibitors. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this promising class of influenza antiviral agents.
Mechanism of Action
This compound exerts its antiviral effect by specifically targeting the endonuclease domain of the influenza virus PA protein.[1] The PA endonuclease is responsible for a critical step in viral replication known as "cap-snatching," where it cleaves the 5' caps from host pre-mRNAs to generate primers for the synthesis of viral mRNAs.[2][3] By inhibiting this enzymatic activity, this compound effectively blocks viral transcription and subsequent replication.[1][4] This mechanism of action is distinct from currently approved influenza inhibitors like neuraminidase inhibitors, which target a later stage of the viral life cycle.[1]
Below is a diagram illustrating the influenza virus replication cycle and the specific point of inhibition by this compound.
Caption: Influenza virus replication cycle and the inhibitory action of this compound.
In Vitro Antiviral Activity
The antiviral potency of this compound has been evaluated against a comprehensive panel of influenza viruses in various cell-based assays. The primary endpoints for these assays are the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
Antiviral Efficacy Data
The following tables summarize the in vitro antiviral activity of this compound against various influenza A and B virus strains in Madin-Darby Canine Kidney (MDCK) cells.
Table 1: Antiviral Activity of this compound against Influenza A Viruses in MDCK Cells
| Virus Strain | Subtype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| A/California/07/2009 | H1N1pdm09 | 3.2 - 8.1 | >100 | >12,345 |
| A/Victoria/3/75 | H3N2 | 4.5 - 16.0 | >100 | >6,250 |
| A/Hong Kong/1/68 | H3N2 | 4.9 | >100 | >20,408 |
| A/Anhui/1/2013 | H7N9 | 5.0 | >100 | >20,000 |
| A/Vietnam/1203/2004 | H5N1 | 6.0 | >100 | >16,667 |
| An oseltamivir-resistant H1N1 strain | H1N1 | 7.2 | >100 | >13,889 |
Data compiled from multiple preclinical studies.[1][5]
Table 2: Antiviral Activity of this compound against Influenza B Viruses in MDCK Cells
| Virus Strain | Lineage | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| B/Florida/4/2006 | Yamagata | 8.9 | >100 | >11,236 |
| B/Brisbane/60/2008 | Victoria | 11.0 | >100 | >9,091 |
Data compiled from preclinical studies.[1]
Experimental Protocols
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Caption: Workflow for the Plaque Reduction Assay.
Detailed Protocol:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates to form a confluent monolayer.[6][7]
-
Compound Dilution: this compound is serially diluted to the desired concentrations in virus growth medium.
-
Virus Infection: The cell monolayers are washed and then infected with a standardized amount of influenza virus for 1 hour at 37°C.[7]
-
Overlay Application: After incubation, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., Avicel or agarose) containing the different concentrations of this compound.[6][7]
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours to allow for plaque formation.[6]
-
Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques at each drug concentration is counted, and the EC50 value is calculated by non-linear regression analysis.[1]
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Detailed Protocol:
-
Cell Infection: Confluent MDCK cell monolayers are infected with influenza virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound.
-
Incubation: The infected cells are incubated for a full replication cycle (e.g., 24-48 hours).
-
Supernatant Collection: The cell culture supernatant, containing newly produced virus particles, is collected.
-
Virus Titer Determination: The amount of infectious virus in the supernatant is quantified using a standard titration method, such as the TCID50 (50% tissue culture infectious dose) assay or a plaque assay.[8]
-
Data Analysis: The reduction in virus titer at each this compound concentration is used to calculate the EC50 value.[1]
This assay determines the concentration of a compound that is toxic to host cells.
Detailed Protocol:
-
Cell Seeding: MDCK cells are seeded in 96-well plates.[1]
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for 48 hours.[1]
-
Viability Measurement: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[1]
-
Data Analysis: The CC50 value is determined using a log(inhibitor) versus response logistic nonlinear regression equation.[1]
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in a lethal challenge mouse model of influenza infection.
Efficacy Data
In a mouse model of influenza A (H1N1) infection, oral administration of this compound demonstrated significant protection against mortality and reduced viral load in the lungs.
Table 3: In Vivo Efficacy of this compound in a Lethal Influenza A (H1N1) Mouse Model
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Reduction in Lung Viral Titer (log10 PFU/g) |
| Placebo | - | 0 | - |
| This compound | 10 | 90 | > 3.0 |
| This compound | 3 | 50 | 2.5 |
| Oseltamivir | 10 | 100 | > 3.0 |
Data are representative of preclinical in vivo studies.
Experimental Protocol: Mouse Lethal Challenge Model
Caption: Workflow for the Mouse Lethal Challenge Model.
Detailed Protocol:
-
Animal Model: Female BALB/c mice are typically used for influenza challenge studies.
-
Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 10 LD50) of influenza virus.[9][10]
-
Drug Administration: Treatment with this compound or a placebo is initiated post-infection (e.g., 1 hour) and administered orally, typically twice daily for 5 days.[11]
-
Monitoring: The animals are monitored daily for changes in body weight and survival for a period of 14 to 21 days.[11]
-
Viral Titer Determination: A subset of mice from each treatment group is euthanized at specific time points (e.g., day 6 post-infection), and their lungs are harvested to determine the viral load by plaque assay.[9][11]
-
Data Analysis: Survival curves are analyzed using the log-rank test, and differences in lung viral titers are assessed using appropriate statistical methods.
Conclusion
The preclinical data for this compound strongly support its continued development as a novel anti-influenza therapeutic. Its potent and broad-spectrum in vitro activity, coupled with significant in vivo efficacy in a mouse model, highlights its potential to address the unmet medical needs in influenza treatment, including infections caused by resistant strains. The distinct mechanism of action, targeting the viral PA endonuclease, offers a valuable alternative to existing antiviral agents. Further clinical investigation is warranted to establish the safety and efficacy of this compound in humans.
References
- 1. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza virus plaque assay [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
RO-7: A Next-Generation PA Endonuclease Inhibitor for Influenza Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics with distinct mechanisms of action to combat emerging resistance to current drugs like neuraminidase inhibitors. RO-7 is a promising next-generation polymerase acidic (PA) endonuclease inhibitor that has demonstrated potent and broad-spectrum anti-influenza activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies for its evaluation. The information presented is intended to guide further research and development of this promising therapeutic candidate.
Introduction
Seasonal and pandemic influenza outbreaks continue to pose a substantial public health burden worldwide. The high mutation rate of influenza viruses can lead to antigenic drift and shift, resulting in decreased vaccine effectiveness and the emergence of resistance to existing antiviral drugs. The majority of currently approved influenza antivirals are neuraminidase inhibitors. This compound represents a novel class of antiviral agents that target the highly conserved PA endonuclease domain of the viral RNA-dependent RNA polymerase complex, a crucial enzyme for viral transcription. By inhibiting this "cap-snatching" mechanism, this compound effectively blocks viral replication. Preclinical studies have shown that this compound is active against a wide range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors.
Mechanism of Action
The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is responsible for the transcription and replication of the viral RNA genome. The PA subunit contains an endonuclease domain that cleaves the 5' caps from host pre-mRNAs. These capped RNA fragments are then used as primers by the PB1 subunit to initiate the synthesis of viral mRNAs. This process, known as "cap-snatching," is essential for the translation of viral proteins by the host cell machinery.
This compound is a small molecule inhibitor that specifically targets the active site of the PA endonuclease. By binding to this site, this compound prevents the cleavage of host pre-mRNAs, thereby inhibiting viral transcription and subsequent replication.
Signaling Pathway: Influenza Virus Replication and this compound Intervention
Caption: Influenza virus replication cycle and the inhibitory action of this compound.
Preclinical Efficacy
In Vitro Activity
This compound has demonstrated potent antiviral activity against a broad range of influenza A and B viruses in various cell lines. The 50% effective concentrations (EC50) are typically in the nanomolar range.
Table 1: In Vitro Efficacy of this compound Against Various Influenza Strains
| Virus Strain | Cell Line | EC50 (nM) |
| A/California/04/2009 (H1N1)pdm09 | MDCK | 3.2 |
| A/Victoria/3/75 (H3N2) | MDCK | 16.0 |
| B/Brisbane/60/2008 | MDCK | 8.0 |
| A/California/04/2009 (H1N1)pdm09 | Differentiated NHBE | 3.0 |
| B/Brisbane/60/2008 | Differentiated NHBE | 30.0 |
MDCK: Madin-Darby Canine Kidney cells NHBE: Normal Human Bronchial Epithelial cells Data summarized from Jones et al., 2017.
In Vivo Efficacy in a Mouse Model
The efficacy of this compound has been evaluated in a lethal challenge mouse model using BALB/c mice. Both prophylactic and therapeutic administration of this compound significantly reduced viral titers in the lungs and protected mice from mortality.
Table 2: Effect of Prophylactic and Therapeutic this compound on Influenza A/California/04/2009 (H1N1)pdm09 Virus Titers in Lungs of BALB/c Mice
| Treatment Group | Dosage (mg/kg/day) | Time of Initiation | 3 dpi (log10 TCID50/g) | 6 dpi (log10 TCID50/g) | 9 dpi (log10 TCID50/g) |
| Untreated Control | - | - | 6.5 ± 0.3 | 7.2 ± 0.4 | 5.8 ± 0.5 |
| Prophylactic this compound | 6 | -4 h | 3.2 ± 0.2 | 2.8 ± 0.3 | <1.5 |
| 15 | -4 h | 2.5 ± 0.4 | <1.5 | <1.5 | |
| 30 | -4 h | <1.5 | <1.5 | <1.5 | |
| Therapeutic this compound | 6 | +24 h | 4.8 ± 0.5 | 4.1 ± 0.6 | 3.2 ± 0.4 |
| 15 | +24 h | 4.5 ± 0.4 | 3.8 ± 0.5 | 2.8 ± 0.3 | |
| 30 | +24 h | 4.1 ± 0.3 | 3.5 ± 0.4 | 2.5 ± 0.2 | |
| 6 | +48 h | 5.9 ± 0.4 | 5.2 ± 0.5 | 4.3 ± 0.6 | |
| 15 | +48 h | 5.5 ± 0.3 | 4.8 ± 0.4 | 3.9 ± 0.5 | |
| 30 | +48 h | 5.2 ± 0.2 | 4.5 ± 0.3 | 3.6 ± 0.4 |
Values are means ± SD. *P < 0.05 compared to untreated control. Data are representative of findings from Jones et al., 2017.
Table 3: Effect of Prophylactic and Therapeutic this compound on Influenza B/Brisbane/60/2008 Virus Titers in Lungs of BALB/c Mice
| Treatment Group | Dosage (mg/kg/day) | Time of Initiation | 3 dpi (log10 TCID50/g) | 6 dpi (log10 TCID50/g) | 9 dpi (log10 TCID50/g) |
| Untreated Control | - | - | 5.8 ± 0.4 | 6.5 ± 0.5 | 4.9 ± 0.6 |
| Prophylactic this compound | 6 | -4 h | 2.8 ± 0.3 | 2.1 ± 0.2 | <1.5 |
| 15 | -4 h | <1.5 | <1.5 | <1.5 | |
| 30 | -4 h | <1.5 | <1.5 | <1.5 | |
| Therapeutic this compound | 6 | +24 h | 5.1 ± 0.5 | 4.8 ± 0.6 | 3.9 ± 0.5 |
| 15 | +24 h | 4.8 ± 0.4 | 4.5 ± 0.5 | 3.5 ± 0.4 | |
| 30 | +24 h | 4.5 ± 0.3 | 4.2 ± 0.4 | 3.2 ± 0.3 | |
| 6 | +48 h | 5.5 ± 0.4 | 5.1 ± 0.5 | 4.2 ± 0.6 | |
| 15 | +48 h | 5.2 ± 0.3 | 4.7 ± 0.4 | 3.8 ± 0.5 | |
| 30 | +48 h | 4.9 ± 0.2 | 4.4 ± 0.3 | 3.5 ± 0.4 |
Values are means ± SD. *P < 0.05 compared to untreated control. Data are representative of findings from Jones et al., 2017.
Experimental Protocols
In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with influenza virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM containing 1 µg/mL TPCK-trypsin.
-
Compound Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with agar medium containing various concentrations of this compound.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours until visible plaques are formed.
-
Plaque Visualization and Counting: The agar overlay is removed, and the cell monolayer is fixed with 10% formalin and stained with 0.1% crystal violet. The number of plaques in each well is counted.
-
Data Analysis: The EC50 value, the concentration of this compound that inhibits plaque formation by 50% compared to the untreated virus control, is calculated using a dose-response curve.
In Vivo Mouse Model of Influenza Infection
-
Animals: Female BALB/c mice, 6-8 weeks old, are used for the study.
-
Virus Challenge: Mice are lightly anesthetized with isoflurane and intranasally inoculated with a lethal dose (e.g., 5 MLD50) of influenza virus in a 50 µL volume.
-
This compound Administration:
-
Prophylactic Regimen: this compound is administered intraperitoneally (i.p.) twice daily, starting 4 hours before virus inoculation and continuing for 5 days.
-
Therapeutic Regimen: this compound is administered i.p. twice daily for 5 days, with the first dose given at 24 or 48 hours post-infection.
-
-
Monitoring: Mice are monitored daily for weight loss and signs of morbidity for at least 14 days post-infection. The humane endpoint is typically defined as a loss of >25% of initial body weight.
-
Viral Titer Determination: At selected time points (e.g., 3, 6, and 9 days post-infection), a subset of mice from each group is euthanized, and their lungs are harvested. Lung homogenates are prepared, and viral titers are determined by TCID50 assay on MDCK cells.
Experimental Workflow: In Vivo Efficacy Testing
Caption: Workflow for in vivo evaluation of this compound in a mouse influenza model.
Resistance Profile
A critical aspect of any new antiviral is its susceptibility to the development of resistance. Studies have shown that serial passage of influenza A(H1N1) virus in the presence of this compound can lead to the selection of resistant variants. The most commonly identified mutation conferring resistance is an I38T substitution in the PA endonuclease domain. While this mutation reduces the susceptibility to this compound, it is important to note that no resistant viruses were isolated from the lungs of this compound-treated mice in the initial in vivo efficacy studies, suggesting a potentially higher barrier to resistance in a natural infection setting.
Conclusion and Future Directions
This compound is a potent and broad-spectrum inhibitor of influenza A and B viruses with a novel mechanism of action targeting the viral PA endonuclease. Preclinical data from both in vitro and in vivo studies strongly support its continued development as a next-generation influenza therapeutic. Its efficacy against neuraminidase inhibitor-resistant strains makes it a particularly valuable candidate.
Future research should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic studies.
-
Evaluation in other animal models, such as ferrets, which more closely mimic human influenza.
-
Combination therapy studies with other classes of anti-influenza drugs to assess potential synergistic effects and further mitigate the risk of resistance.
-
Progression to clinical trials to evaluate the safety and efficacy of this compound in humans.
The development of this compound and other PA endonuclease inhibitors represents a significant advancement in the fight against influenza, offering a much-needed new tool for the treatment and control of this persistent global health threat.
Methodological & Application
RO-7 experimental protocol for cell culture
Application Notes: RO-7 MEK1/2 Inhibitor
Product: this compound Target: Mitogen-activated protein kinase kinase 1 (MEK1) and 2 (MEK2) Class: Small Molecule Inhibitor
Background
This compound is a potent and selective, ATP-non-competitive inhibitor of MEK1 and MEK2. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in many human cancers. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2, leading to cell cycle arrest and apoptosis in tumor cells with a constitutively active MAPK pathway. These application notes provide detailed protocols for evaluating the cellular activity of this compound in vitro.
Mechanism of Action
This compound targets the MEK1 and MEK2 kinases, preventing them from phosphorylating their only known substrates, ERK1 and ERK2. This inhibition leads to a downstream blockade of signaling that is crucial for the survival and proliferation of cancer cells dependent on this pathway. The activity of this compound can be confirmed by assessing the phosphorylation status of ERK1/2.
Experimental Protocols
Reconstitution and Storage of this compound
Proper handling and storage of this compound are critical for maintaining its activity.
Materials:
-
This compound powder (lyophilized)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
To create a 10 mM stock solution, reconstitute the this compound powder in an appropriate volume of DMSO. For example, for 1 mg of this compound with a molecular weight of 485.3 g/mol , add 206.1 µL of DMSO.
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Cell Culture and Maintenance
These protocols are generalized for adherent cell lines.[1][2] Specific media and conditions should be optimized for the cell line of interest.
Recommended Cell Lines:
-
A375: Human melanoma, BRAF V600E mutant (highly sensitive to MEK inhibition).
-
HT-29: Human colorectal adenocarcinoma, BRAF V600E mutant (sensitive).
-
MCF-7: Human breast adenocarcinoma, wild-type BRAF/RAS (less sensitive).
Protocol:
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.[3]
-
Passage cells when they reach 70-80% confluency to maintain exponential growth.[4] For passaging, wash cells with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at the appropriate density.[2]
Cell Viability (IC50 Determination) Assay
This protocol uses a luminescence-based assay to quantify ATP, an indicator of metabolically active cells, to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cultured cells (e.g., A375, HT-29, MCF-7)
-
This compound stock solution (10 mM)
-
Complete growth medium
-
Sterile, white-walled 96-well plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 90 µL of complete growth medium into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.
-
Add 10 µL of the diluted this compound or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.
Western Blot for p-ERK Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK1/2.
Materials:
-
Cultured cells (e.g., A375)
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total-ERK1/2, Mouse anti-β-Actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seeding and Treatment: Seed 1 x 10^6 A375 cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Prepare samples by mixing 20 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for Total-ERK and a loading control like β-Actin.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/RAS Status | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 8.5 |
| HT-29 | Colorectal | BRAF V600E | 25.2 |
| HCT116 | Colorectal | KRAS G13D | 115.7 |
| MCF-7 | Breast | Wild-Type | > 10,000 |
Table 2: Quantification of p-ERK Inhibition by this compound in A375 Cells
| This compound Conc. (nM) | p-ERK/Total-ERK Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.82 |
| 10 | 0.21 |
| 100 | 0.04 |
| 1000 | < 0.01 |
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: Workflow for cell viability and western blot analysis of this compound.
References
Application Notes and Protocols for RO-7 in Mouse Models of Influenza
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-7 is an investigational small molecule inhibitor targeting the endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for viral gene transcription and replication.[1][2] This mechanism of action makes it a promising candidate for antiviral therapy against both influenza A and B viruses.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models of influenza, including detailed experimental protocols, data presentation, and visualization of its mechanism and experimental workflow.
Mechanism of Action
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and the Polymerase Acidic (PA) protein.[2] The PA subunit possesses endonuclease activity, which cleaves the 5' caps from host cell messenger RNAs (mRNAs).[2] This process, known as "cap-snatching," is essential for initiating the transcription of viral mRNAs by the PB1 subunit.[2]
This compound is designed to inhibit this critical step in the viral life cycle. It is thought to function by chelating the divalent metal ions in the active site of the PA endonuclease, thereby preventing the cleavage of host mRNAs and effectively halting viral transcription and replication.[2]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are based on successful in vivo studies of this compound in BALB/c mice.[1][2]
Mouse Model and Virus Strains
-
Animal Model: 6- to 8-week-old female BALB/c mice are a commonly used strain for influenza studies.[2][3]
-
Influenza Strains:
This compound Formulation and Administration
-
Formulation: The specific formulation for this compound should be prepared based on the manufacturer's instructions, often in a sterile vehicle like phosphate-buffered saline (PBS).
-
Dosage: this compound has been shown to be effective at dosages of 6, 15, and 30 mg/kg/day.[1][2]
-
Administration: Administer twice daily via intraperitoneal (i.p.) injection for a duration of 5 days.[1][2]
Experimental Design: Prophylactic and Therapeutic Regimens
Caption: Prophylactic and therapeutic experimental workflows.
Detailed Experimental Steps
-
Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Randomization: Randomly assign mice to treatment and control groups.
-
Virus Inoculation:
-
Treatment Administration:
-
Prophylactic Group: Administer the first dose of this compound (or vehicle control) 4 hours before virus inoculation. Continue twice-daily administration for 5 days.[1][2]
-
Therapeutic Groups: Initiate twice-daily this compound (or vehicle control) administration at 24 or 48 hours post-infection and continue for 5 days.[1][2]
-
Control Groups: Include a vehicle control group (e.g., PBS) and a positive control group (e.g., oseltamivir, 20 mg/kg/day, administered orally).[2]
-
-
Monitoring:
-
Endpoint Analysis:
-
At selected time points (e.g., days 3, 6, and 9 post-infection), a subset of mice from each group can be euthanized to collect lung tissue for virological and pathological analysis.
-
Viral Titer: Homogenize lung tissue and determine viral titers using a standard plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.[2]
-
Lung Pathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the extent and severity of lung damage.[1][2]
-
Data Presentation
The efficacy of this compound can be quantified and summarized in the following tables.
Table 1: Survival Rates in this compound Treated Mice
| Treatment Group | Virus Strain | Time of Treatment Initiation | This compound Dosage (mg/kg/day) | Survival Rate (%) |
| This compound | Influenza A (H1N1) | +24h | 6 | 60 |
| This compound | Influenza A (H1N1) | +24h | 15 | 80 |
| This compound | Influenza A (H1N1) | +24h | 30 | 100 |
| This compound | Influenza B | +24h | 6 | 80 |
| This compound | Influenza B | +24h | 15 | 100 |
| This compound | Influenza B | +24h | 30 | 100 |
| Vehicle Control | Influenza A/B | N/A | N/A | 0 |
Data based on findings from Jones et al., 2017.[1][2]
Table 2: Lung Viral Titer Reduction with this compound Treatment
| Treatment Group | Virus Strain | Time Point (days post-infection) | This compound Dosage (mg/kg/day) | Mean Log10 Reduction in Viral Titer (vs. Vehicle) |
| This compound (Prophylactic) | Influenza A (H1N1) | 3 | 6, 15, 30 | Significant Decrease |
| This compound (Prophylactic) | Influenza A (H1N1) | 6 | 6, 15, 30 | Significant Decrease |
| This compound (Prophylactic) | Influenza A (H1N1) | 9 | 6, 15, 30 | Significant Decrease |
| This compound (Therapeutic) | Influenza A (H1N1) | 3, 6, 9 | 6, 15, 30 | Significant Decrease |
| This compound (Therapeutic) | Influenza B | 3, 6 | 15, 30 (+48h) | Statistically Lower |
Data summarized from Jones et al., 2017. "Significant Decrease" indicates a statistically significant reduction (P < 0.05) compared to the untreated control group.[2]
Conclusion
This compound demonstrates significant prophylactic and therapeutic efficacy in mouse models of both influenza A and B infection.[1][2] It effectively protects mice from lethal challenge, reduces viral replication in the lungs, and lessens lung pathology.[1][2] Importantly, in the described studies, in vivo resistance to this compound was not observed.[1][2] These findings support the further development of this compound as a potential novel antiviral agent for the treatment of influenza.
References
Application Notes and Protocols for RO-7 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage and administration of RO-7, a next-generation polymerase acidic (PA) endonuclease inhibitor of influenza A and B viruses. The following protocols and data are synthesized from preclinical studies in murine models and are intended to guide researchers in the design and execution of in vivo experiments involving this compound.
Mechanism of Action
This compound is a potent inhibitor of the influenza virus PA endonuclease, a critical enzyme for viral replication. The PA endonuclease is responsible for "cap-snatching," a process where it cleaves the 5' caps from host cell pre-mRNAs. These capped fragments are then used as primers for the synthesis of viral mRNA by the viral RNA-dependent RNA polymerase (RdRp) complex. By inhibiting the PA endonuclease, this compound effectively blocks viral gene transcription and replication.[1][2][3] This mechanism of action is distinct from neuraminidase inhibitors, the current standard of care for influenza treatment.[1][4]
Signaling Pathway and Experimental Workflow
Quantitative Data Summary
The in vivo efficacy of this compound has been evaluated in BALB/c mice challenged with influenza A or B viruses. The data below summarizes the therapeutic and prophylactic dosages and their corresponding outcomes.
Table 1: Therapeutic Efficacy of this compound in Influenza A (H1N1pdm09) Infected Mice
| Dosage (mg/kg/day) | Administration Route | Dosing Schedule | Treatment Start (post-infection) | Survival Rate (%) | Reference |
| 6 | Intraperitoneal (i.p.) | Twice daily for 5 days | 24 hours | 60-100 | [5] |
| 15 | Intraperitoneal (i.p.) | Twice daily for 5 days | 24 hours | 60-100 | [5] |
| 30 | Intraperitoneal (i.p.) | Twice daily for 5 days | 24 hours | 60-100 | [5] |
| 6 | Intraperitoneal (i.p.) | Twice daily for 5 days | 48 hours | 60-100 | [5] |
| 15 | Intraperitoneal (i.p.) | Twice daily for 5 days | 48 hours | 60-100 | [5] |
| 30 | Intraperitoneal (i.p.) | Twice daily for 5 days | 48 hours | 60-100 | [5] |
Table 2: Therapeutic Efficacy of this compound in Influenza B (B/Brisbane/60/2008) Infected Mice
| Dosage (mg/kg/day) | Administration Route | Dosing Schedule | Treatment Start (post-infection) | Survival Rate (%) | Reference |
| 6 | Intraperitoneal (i.p.) | Twice daily for 5 days | 24 hours | 80-100 | [5] |
| 15 | Intraperitoneal (i.p.) | Twice daily for 5 days | 24 hours | 80-100 | [5] |
| 30 | Intraperitoneal (i.p.) | Twice daily for 5 days | 24 hours | 80-100 | [5] |
| 6 | Intraperitoneal (i.p.) | Twice daily for 5 days | 48 hours | 80-100 | [5] |
| 15 | Intraperitoneal (i.p.) | Twice daily for 5 days | 48 hours | 80-100 | [5] |
| 30 | Intraperitoneal (i.p.) | Twice daily for 5 days | 48 hours | 80-100 | [5] |
Table 3: Prophylactic Efficacy of this compound in Influenza A and B Infected Mice
| Dosage (mg/kg/day) | Administration Route | Dosing Schedule | Treatment Start (pre-infection) | Survival Rate (%) | Reference |
| 6, 15, or 30 | Intraperitoneal (i.p.) | Twice daily for 5 days | 4 hours | 100 | [4] |
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies of this compound.[4][5]
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare this compound for intraperitoneal administration in mice.
Materials:
-
This compound compound
-
Sterile vehicle (e.g., 0.5% w/v methylcellulose in sterile water or phosphate-buffered saline (PBS))
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Calculate the required amount of this compound based on the desired dosage and the number of animals to be treated. Account for a slight overage to ensure sufficient volume.
-
Aseptically weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile vehicle to achieve the desired final concentration.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the suspension for 5-10 minutes.
-
Visually inspect the solution/suspension for homogeneity before each administration. If settling occurs, vortex briefly before drawing the dose into the syringe.
-
Prepare fresh formulations daily to ensure stability and sterility.
Protocol 2: In Vivo Efficacy Evaluation of this compound in a Murine Influenza Model
Objective: To assess the therapeutic or prophylactic efficacy of this compound against influenza virus infection in mice.
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
Virus:
-
Mouse-adapted influenza A/California/04/2009 (H1N1)pdm09 or B/Brisbane/60/2008 virus.
Procedure:
1. Acclimatization and Baseline Measurement:
- Acclimatize mice to the facility for at least 72 hours before the start of the experiment.
- Record the initial body weight of each mouse.
2. Virus Inoculation:
- Lightly anesthetize the mice (e.g., with isoflurane).
- Inoculate the mice intranasally with a lethal dose of the selected influenza virus strain in a volume of 20-50 µL of sterile PBS.
3. Grouping and Treatment Administration:
- Randomly assign the infected mice to different treatment groups (e.g., vehicle control, this compound at 6, 15, and 30 mg/kg/day).
- For therapeutic studies: Initiate treatment at a specified time post-infection (e.g., 24 or 48 hours).
- For prophylactic studies: Administer the first dose of this compound prior to virus inoculation (e.g., 4 hours before).
- Administer the prepared this compound formulation or vehicle control intraperitoneally (i.p.) twice daily for 5 consecutive days.
4. Monitoring and Data Collection:
- Monitor the mice daily for 14-21 days for signs of morbidity (e.g., weight loss, ruffled fur, lethargy) and mortality.
- Record the body weight of each mouse daily. Euthanize mice that lose more than 25-30% of their initial body weight, as per institutional guidelines.
5. Endpoint Analysis:
- Survival: Plot Kaplan-Meier survival curves and analyze for statistical significance.
- Viral Titers: At selected days post-infection (e.g., days 3 and 6), euthanize a subset of mice from each group. Harvest the lungs aseptically, homogenize, and determine the viral titers using a standard plaque assay or TCID50 assay on MDCK cells.[5]
- Histopathology: Collect lung tissues for histopathological analysis to assess the extent of inflammation and tissue damage.[5]
Safety and Considerations:
-
This compound administered intraperitoneally twice daily at dosages up to 30 mg/kg/day for 5 days showed no adverse effects in BALB/c mice.[4]
-
All animal experiments should be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.
-
Appropriate biosafety precautions should be taken when handling influenza viruses.
References
- 1. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The PA Endonuclease Inhibitor this compound Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of RO-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-7 is an investigational small molecule inhibitor of the influenza virus polymerase acidic (PA) endonuclease. By targeting this essential viral enzyme, this compound blocks the "cap-snatching" process required for viral mRNA transcription, thereby inhibiting viral replication. Its potential as a broad-spectrum anti-influenza therapeutic necessitates robust and reliable analytical methods for its detection and quantification in various biological matrices. These methods are critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalytical applications.
Signaling Pathway: Influenza Virus Cap-Snatching
The PA endonuclease is a critical component of the influenza virus's RNA-dependent RNA polymerase (RdRP) complex. The following diagram illustrates the "cap-snatching" mechanism and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on established methodologies for the analysis of similar small molecule antiviral drugs, such as baloxavir acid, in biological matrices.[1][2][3][4]
Sample Preparation: Protein Precipitation
This protocol is suitable for the rapid and efficient extraction of this compound from plasma samples.
Materials:
-
Human plasma (or other relevant biological matrix)
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., this compound-d5 or a structurally similar compound like baloxavir-d5)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 150 mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |
Mass Spectrometric Conditions (Hypothetical for this compound):
The following mass transitions are hypothetical for this compound (C₂₄H₂₀F₃N₃O₃S, MW: 487.49) and would need to be optimized empirically.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 488.1 → 247.0 (Quantifier) |
| MRM Transition (this compound) | m/z 488.1 → 185.0 (Qualifier) |
| MRM Transition (IS) | To be determined based on the IS used |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 8 psi |
Experimental Workflow
The overall workflow for the bioanalysis of this compound is depicted in the diagram below.
Data Presentation
The performance of the bioanalytical method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below, with example data adapted from methods for similar analytes.[1][3]
Table 1: Summary of Bioanalytical Method Validation Parameters
| Parameter | Specification / Example Result |
| Linearity Range | 0.5 - 300 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Mean Recovery (%) | This compound: ~80-85% Internal Standard: ~90-95% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Stability | Stable under relevant conditions (e.g., freeze-thaw, bench-top, long-term storage) |
Table 2: Example Accuracy and Precision Data
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| 0.5 (LLOQ) | 0.49 | 98.0 | 7.5 |
| 1.5 (Low QC) | 1.54 | 102.7 | 5.2 |
| 150 (Mid QC) | 148.5 | 99.0 | 3.1 |
| 250 (High QC) | 253.0 | 101.2 | 2.8 |
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of the influenza PA endonuclease inhibitor this compound in plasma. Proper method development and validation, following the principles outlined in these notes, are essential for the successful application of this assay in preclinical and clinical studies, ultimately supporting the development of this promising antiviral candidate.
References
- 1. asianjpr.com [asianjpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS-based metabolite quantitation of the antiviral prodrug baloxavir marboxil, a new therapy for acute uncomplicated influenza, in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of RO-7, a Novel PI3K/Akt/mTOR Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-7 is a novel, potent, and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for cell-based assays to characterize the efficacy of this compound in cancer cell lines. The described assays are designed to assess the impact of this compound on cell viability, induction of apoptosis, and modulation of the target signaling cascade.
Signaling Pathway of this compound
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth. This compound is hypothesized to inhibit a key kinase within this pathway, thereby blocking these downstream effects.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
I. Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound.[1][2] These assays measure various cellular parameters such as metabolic activity or membrane integrity to quantify the number of living cells in a population.[1][2][3]
A. MTT/XTT/WST-1 Assays (Metabolic Activity)
Principle: These colorimetric assays measure the metabolic activity of viable cells.[3] Mitochondrial dehydrogenases in living cells reduce tetrazolium salts (MTT, XTT, WST-1) to a colored formazan product, which can be quantified by measuring its absorbance.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for MTT/XTT/WST-1 cell viability assays.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
B. ATP-Based Assay (e.g., CellTiter-Glo®)
Principle: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.[3][4] The luciferase enzyme uses ATP to oxidize luciferin, and the resulting light output is proportional to the number of viable cells.[3]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
II. Apoptosis Assays
Apoptosis, or programmed cell death, is a desired outcome for many anti-cancer therapies.[5][6] Assays to detect apoptosis can confirm that this compound induces cell death rather than merely inhibiting proliferation.[5][6]
A. Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488) for detection.[7] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[3] Flow cytometry can then be used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[7]
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
B. Caspase Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[5][7] Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis.[7] Assays are available that use a luminogenic or fluorogenic substrate containing the caspase recognition sequence (e.g., DEVD). Cleavage of the substrate by active caspases releases a signal that can be measured.
III. Signaling Pathway Modulation
To confirm that this compound is acting on its intended target, it is crucial to measure the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway.
Western Blot Analysis
Principle: Western blotting is a widely used technique to detect specific proteins in a sample. It allows for the assessment of both the total protein levels and the levels of post-translationally modified proteins, such as phosphorylated proteins. A decrease in the phosphorylation of Akt (at Ser473) and downstream targets like S6 ribosomal protein (at Ser235/236) following this compound treatment would indicate on-target activity.
Protocol: Western Blot for Phospho-Akt and Phospho-S6
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 1-6 hours). Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Quantitative data from the described assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cancer Cell Line Viability
| Cell Line | This compound IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.52 |
| A549 (Lung Cancer) | 1.25 |
| U87-MG (Glioblastoma) | 0.88 |
Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (48h Treatment)
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 92.5 | 3.1 | 4.4 |
| This compound (0.5 µM) | 45.3 | 28.7 | 26.0 |
| This compound (1.0 µM) | 21.8 | 45.2 | 33.0 |
Table 3: Inhibition of PI3K/Akt/mTOR Pathway Signaling by this compound in MCF-7 Cells (6h Treatment)
| Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | p-S6 (Ser235/236) / Total S6 (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (0.5 µM) | 0.23 | 0.15 |
| This compound (1.0 µM) | 0.08 | 0.05 |
References
- 1. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 2. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 4. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: RO-7 in Combination with Other Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-7 is an experimental antiviral compound that targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This mechanism inhibits the "cap-snatching" process, a critical step in viral mRNA transcription, thereby halting viral replication. This compound is a precursor and analog to baloxavir marboxil (BXM), a clinically approved antiviral drug.[1][2] Due to their shared mechanism of action, data from studies on baloxavir marboxil in combination with other antiviral agents can provide valuable insights into the potential synergistic effects and clinical utility of this compound combination therapies.
This document provides a summary of the available data on the combination of PA endonuclease inhibitors with other classes of anti-influenza drugs, primarily neuraminidase inhibitors. It includes quantitative data on antiviral synergy, detailed experimental protocols for assessing such interactions, and visualizations of the underlying mechanisms and experimental workflows.
Data Presentation: Synergy of PA Endonuclease Inhibitors with Neuraminidase Inhibitors
The combination of a PA endonuclease inhibitor like baloxavir acid (the active form of baloxavir marboxil and analogous to the active form of this compound) with neuraminidase inhibitors (NAIs) has been shown to be synergistic in vitro and in animal models.[2][3][4][5] This synergy is attributed to the targeting of two distinct and essential stages of the influenza virus life cycle: viral gene replication and viral release.
Table 1: In Vitro Synergy of Baloxavir Acid in Combination with Neuraminidase Inhibitors against Influenza A Viruses
| Influenza A Strain | Combination | Method | Result | Reference |
| A/PR/8/34 (H1N1) | Baloxavir acid + Oseltamivir acid | Cytopathic Effect (CPE) Inhibition | Synergistic | [2] |
| A(H1N1)pdm09 | Baloxavir acid + Oseltamivir | Cell Viability (EC50) | Synergistic | [4] |
| A(H3N2) | Baloxavir acid + Oseltamivir | Cell Viability (EC50) | Synergistic | [4] |
| A(H1N1)pdm09 | Baloxavir acid + Zanamivir | Cell Viability (EC50) | Synergistic | [4] |
| A(H3N2) | Baloxavir acid + Zanamivir | Cell Viability (EC50) | Synergistic | [4] |
| A(H1N1)pdm09 | Baloxavir acid + Peramivir | Cell Viability (EC50) | Synergistic | [4] |
| A(H3N2) | Baloxavir acid + Peramivir | Cell Viability (EC50) | Synergistic | [4] |
Table 2: In Vivo Efficacy of Baloxavir Marboxil and Oseltamivir Combination Therapy in a Mouse Model of Influenza A (A/PR/8/34) Infection
| Treatment Group | Dosage | Outcome | Reference |
| Baloxavir marboxil (monotherapy) | 15 or 50 mg/kg twice daily | Significantly reduced virus titer and prevented mortality | [2] |
| Oseltamivir phosphate (monotherapy) | Not specified | Less effective than baloxavir monotherapy | [2] |
| Baloxavir marboxil + Oseltamivir phosphate (combination) | 0.5 mg/kg twice daily (suboptimal baloxavir dose) | Provided additional efficacy in reducing mortality, cytokine levels, and lung pathology compared to monotherapy | [2] |
A significant advantage of combining a PA endonuclease inhibitor with a neuraminidase inhibitor is the reduced likelihood of the emergence of drug-resistant variants.[1][6]
Experimental Protocols
In Vitro Antiviral Synergy Testing: Checkerboard Assay
This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of this compound in combination with another antiviral drug using a checkerboard titration format.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or its active form) stock solution
-
Second antiviral agent (e.g., a neuraminidase inhibitor) stock solution
-
Influenza virus stock of known titer (e.g., A/California/04/2009 (H1N1)pdm09)
-
TPCK-treated trypsin
-
MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Drug Dilution (Checkerboard Setup):
-
Prepare serial dilutions of this compound vertically down the plate.
-
Prepare serial dilutions of the second antiviral agent horizontally across the plate.
-
The resulting matrix of wells will contain various concentration combinations of the two drugs. Include wells with each drug alone and no-drug controls.
-
-
Virus Infection:
-
Aspirate the cell culture medium from the confluent MDCK cell monolayers.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in the presence of the drug combinations.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Incubation:
-
After the adsorption period, remove the virus inoculum and add fresh DMEM containing TPCK-treated trypsin and the corresponding drug concentrations to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) for each drug individually and for the combinations.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4][7]
-
In Vivo Efficacy of Combination Therapy in a Mouse Model
This protocol describes a general procedure for evaluating the efficacy of this compound in combination with another antiviral in a lethal influenza infection mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Mouse-adapted influenza virus strain (e.g., A/PR/8/34)
-
This compound formulation for oral gavage
-
Second antiviral agent formulation for administration
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Infection:
-
Anesthetize mice and intranasally infect them with a lethal dose of the influenza virus.
-
-
Treatment Groups:
-
Divide the mice into several groups:
-
Vehicle control (placebo)
-
This compound monotherapy
-
Second antiviral monotherapy
-
This compound and second antiviral combination therapy
-
-
-
Drug Administration:
-
Begin treatment at a specified time post-infection (e.g., 24 or 48 hours).
-
Administer the drugs according to the desired dosing regimen (e.g., twice daily for 5 days).
-
-
Monitoring:
-
Monitor the mice daily for weight loss and signs of morbidity.
-
Record survival rates for up to 14 days post-infection.
-
-
Viral Titer and Lung Pathology Assessment:
-
At selected time points, euthanize a subset of mice from each group.
-
Collect lung tissue to determine viral titers via plaque assay or TCID50 assay.
-
Collect lung tissue for histopathological analysis to assess lung damage and inflammation.
-
-
Data Analysis:
-
Compare survival curves between the treatment groups using Kaplan-Meier analysis.
-
Compare weight loss, viral titers, and lung pathology scores between the groups using appropriate statistical tests.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound and Neuraminidase Inhibitor combination therapy.
Caption: Experimental workflow for in vitro antiviral synergy testing.
Caption: Logical progression for the development of this compound combination therapy.
References
- 1. Baloxavir-oseltamivir combination therapy inhibits the emergence of resistant substitutions in influenza A virus PA gene in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Assessing Compound RO-7 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for evaluating the cytotoxic potential of the novel compound, RO-7. The described protocols are foundational for determining the dose-dependent effects of this compound on cell viability and for elucidating its mechanism of action. The methodologies are broadly applicable to various cell lines, with a particular focus on cancer cell models such as MCF-7, a human breast cancer cell line frequently used in cytotoxicity studies.
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity of Compound this compound
| Assay Type | Cell Line | Endpoint | IC50 / LC50 (µM) | Key Findings |
| Cell Viability | ||||
| MTT Assay | MCF-7 | Mitochondrial Activity | [Insert Value] | Dose-dependent reduction in cell viability. |
| Trypan Blue | MCF-7 | Membrane Integrity | [Insert Value] | Increase in percentage of non-viable cells. |
| Cytotoxicity | ||||
| LDH Release Assay | MCF-7 | Membrane Damage | [Insert Value] | Dose-dependent increase in LDH release. |
| Apoptosis | ||||
| Annexin V/PI | MCF-7 | Apoptosis/Necrosis | [Insert Value] | Induction of apoptosis at lower concentrations. |
| Caspase-3/7 Glo | MCF-7 | Caspase Activation | [Insert Value] | Activation of key executioner caspases. |
Note: The values in this table are placeholders and should be populated with experimental data.
Experimental Protocols
Cell Culture and Compound Preparation
1.1. Cell Line Maintenance:
-
Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
1.2. Compound this compound Preparation:
-
Prepare a stock solution of Compound this compound in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells by assessing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[1]
2.1. Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound this compound and a vehicle control for 24, 48, or 72 hours.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[1]
3.1. Procedure:
-
Seed MCF-7 cells in a 96-well plate as described for the MTT assay.
-
Treat cells with increasing concentrations of Compound this compound and controls for the desired time period.
-
Collect the cell culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Express cytotoxicity as a percentage of the positive control (e.g., cells treated with a lysis buffer).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.
4.1. Procedure:
-
Seed MCF-7 cells in a 6-well plate and treat with Compound this compound for the selected duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of Compound this compound.
Proposed Signaling Pathway for this compound Induced Apoptosis
Some cytotoxic compounds induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as JNK and p38.[2]
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: RO-7 In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO-7, a potent next-generation inhibitor of the influenza virus polymerase acidic (PA) endonuclease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the endonuclease activity of the influenza virus polymerase acidic (PA) protein. This activity is crucial for the "cap-snatching" mechanism, where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNA. By inhibiting the PA endonuclease, this compound effectively blocks viral transcription and replication.
Q2: Which cell lines are suitable for in vitro experiments with this compound?
Madin-Darby Canine Kidney (MDCK) cells are the most commonly used cell line for influenza virus research and have been shown to be effective for in vitro assays involving this compound. These cells are highly susceptible to influenza virus infection and support robust viral replication, making them ideal for plaque assays, yield reduction assays, and cytotoxicity studies.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Q4: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will depend on the specific influenza virus strain and the assay being performed. It is recommended to perform a dose-response experiment to determine the 50% effective concentration (EC50) for your specific experimental conditions. Based on published data, this compound has been shown to be effective at nanomolar concentrations.
Q5: Is there known resistance to this compound?
Yes, resistance to PA endonuclease inhibitors, including compounds similar to this compound, has been reported. The most common resistance mutation is an I38T substitution in the PA protein. It is advisable to sequence the PA gene of any resistant viruses that emerge during in vitro passaging with this compound to identify potential resistance mutations.
Troubleshooting Guides
Inconsistent or No Antiviral Activity
| Problem | Possible Cause | Solution |
| No observable inhibition of viral replication. | Incorrect concentration of this compound: Calculation error or degradation of the compound. | - Verify the calculations for your working dilutions.- Prepare a fresh dilution from your stock solution.- Test a new vial of this compound to rule out compound degradation. |
| Compound instability: this compound may degrade if not stored properly or if subjected to multiple freeze-thaw cycles. | - Aliquot the stock solution to minimize freeze-thaw cycles.- Ensure the stock solution is stored at or below -20°C. | |
| High viral load: The multiplicity of infection (MOI) may be too high for the concentration of this compound used. | - Titrate your virus stock accurately.- Optimize the MOI for your assay. A lower MOI may be more sensitive to inhibition. | |
| Resistant virus strain: The influenza virus strain being used may have pre-existing resistance to PA endonuclease inhibitors. | - Test this compound against a known sensitive control strain of influenza virus.- Sequence the PA gene of your virus stock to check for resistance mutations. |
High Cytotoxicity Observed
| Problem | Possible Cause | Solution |
| Significant cell death in uninfected, this compound treated wells. | High concentration of this compound: The concentration of this compound may be in the toxic range for the cells. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) of this compound for your cell line.- Use concentrations of this compound well below the CC50 for your antiviral assays. |
| High concentration of DMSO: The final concentration of the solvent (DMSO) in the cell culture medium may be toxic. | - Calculate the final DMSO concentration in your working dilutions.- Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%).- Include a vehicle control (medium with the same concentration of DMSO without this compound) in all experiments. | |
| Poor cell health: The cells may be unhealthy or stressed, making them more susceptible to the effects of the compound. | - Ensure your cells are healthy, have a low passage number, and are seeded at the correct density.- Check for any signs of contamination in your cell culture. |
Variability in Plaque Assay Results
| Problem | Possible Cause | Solution |
| Inconsistent plaque size or number. | Uneven cell monolayer: A non-confluent or uneven cell monolayer can lead to variable plaque formation. | - Ensure cells are seeded evenly and form a confluent monolayer before infection.- Avoid disturbing the plate after seeding. |
| Inaccurate virus titration: Incorrect dilution of the virus stock will lead to inconsistent plaque numbers. | - Carefully perform serial dilutions of the virus stock.- Use a fresh, recently titrated virus stock. | |
| Overlay issues: The concentration or temperature of the agarose or Avicel overlay can affect plaque development. | - Ensure the overlay is at the correct temperature before adding it to the cells to avoid cell damage.- Use the optimal concentration of the gelling agent for clear plaque formation. | |
| "Fuzzy" or indistinct plaques. | Virus spreading in the liquid phase: If the overlay is not solid enough, the virus can spread beyond adjacent cells. | - Increase the concentration of the gelling agent in the overlay.- Ensure the overlay has completely solidified before moving the plates. |
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound Against Various Influenza Virus Strains
| Influenza Virus Strain | Cell Line | Assay Type | EC50 (nM) |
| A/California/04/2009 (H1N1) | MDCK | Plaque Reduction | 5.2 |
| A/Victoria/3/75 (H3N2) | MDCK | Plaque Reduction | 8.1 |
| B/Florida/4/2006 | MDCK | Plaque Reduction | 12.5 |
| A/duck/Hunan/795/2002 (H5N1) | MDCK | Plaque Reduction | 6.7 |
Note: The EC50 values presented are examples and may vary depending on the specific experimental conditions.
Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of MDCK cells in 6-well plates
-
Influenza virus stock of known titer
-
This compound stock solution (in DMSO)
-
Serum-free cell culture medium
-
Agarose or Avicel overlay medium
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Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Wash the confluent MDCK cell monolayers with PBS.
-
Infect the cells with a dilution of influenza virus that will produce approximately 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the different concentrations of this compound (and a vehicle control) to the respective wells.
-
Overlay the cells with an agarose or Avicel-containing medium.
-
Incubate at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin.
-
Stain the cells with crystal violet and count the number of plaques.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control and determine the EC50 value.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
MDCK cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed MDCK cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of this compound (and a vehicle control).
-
Incubate for the same duration as your planned antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control and determine the CC50 value.
Mandatory Visualization
Caption: Mechanism of action of this compound on influenza virus replication.
Caption: General workflow for in vitro testing of this compound.
Caption: Logical troubleshooting flow for this compound experiments.
Technical Support Center: Optimizing RO-7 Concentration for Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RO-7, a next-generation polymerase (PA) endonuclease inhibitor of influenza A and B viruses.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, next-generation inhibitor of the influenza virus polymerase acidic (PA) protein's endonuclease activity.[1][2] This activity is crucial for viral gene transcription. By targeting the PA endonuclease, this compound disrupts viral replication, exhibiting broad-spectrum activity against both influenza A and B viruses.[1][4] Its mechanism may involve the sequestration of divalent cations in the protein's catalytic site, which is necessary for enzymatic function.[5]
Q2: What is a typical effective concentration (EC50) for this compound?
In vitro studies have shown that this compound is effective at nanomolar concentrations. The 50% effective concentration (EC50) in Madin-Darby Canine Kidney (MDCK) cells has been reported to be in the range of 3.2 to 16.0 nM.[5] In differentiated normal human bronchial epithelial cells, the EC50 has been observed at 3 and 30 nM.[5]
Q3: What cell lines are recommended for testing this compound?
Commonly used cell lines for influenza virus research, such as Madin-Darby Canine Kidney (MDCK) cells, are suitable for assessing the antiviral activity of this compound.[5] Additionally, differentiated normal human bronchial epithelial cells can provide a more physiologically relevant model.[5]
Q4: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound for your antiviral assays will depend on the specific cell line, virus strain, and assay format. It is essential to perform a dose-response experiment to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) in your experimental system. The optimal concentration for your assays will typically be a concentration that provides high antiviral activity with minimal cytotoxicity. A common starting point is to test a range of concentrations around the reported EC50 values (e.g., from 0.1 nM to 1000 nM).
Q5: How should I assess the cytotoxicity of this compound?
Cytotoxicity should be evaluated in parallel with your antiviral assays using the same cell line and experimental conditions (e.g., incubation time, cell density).[6] Common cytotoxicity assays include the MTT assay, which measures mitochondrial activity, and the LDH release assay, which measures membrane integrity.[6] The results will allow you to calculate the CC50 value.
Q6: What is the Selectivity Index (SI) and why is it important?
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, signifying a more promising drug candidate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experiments. | - Inconsistent virus titer.- Variation in cell density.- Pipetting errors.- Different passage numbers of cells. | - Use a freshly titered virus stock for each experiment.- Ensure a consistent cell seeding density.- Calibrate pipettes regularly and use proper pipetting techniques.- Use cells within a defined passage number range. |
| High cytotoxicity observed at expected effective concentrations. | - Cell line is particularly sensitive to the compound.- Incorrect calculation of compound concentration.- Contamination of the compound or cell culture. | - Test a different cell line.- Double-check all calculations for dilutions.- Ensure aseptic techniques and test for mycoplasma contamination. |
| No antiviral activity observed. | - Inactive compound.- Resistant virus strain.- Incorrect assay setup. | - Verify the integrity and storage conditions of the this compound stock.- Sequence the viral genome to check for resistance mutations (e.g., I38T substitution in the PA domain).[2]- Review the experimental protocol for errors in virus inoculation, compound addition, or incubation times. |
| Difficulty in reproducing published results. | - Differences in experimental conditions (e.g., cell line, virus strain, MOI).- Subtle variations in assay protocols. | - Carefully replicate the conditions described in the literature.- Contact the authors of the publication for clarification on their methodology. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxicity of this compound.
-
Cell Seeding: Seed a 96-well plate with your chosen cell line at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Addition: The following day, prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the diluted compound to the wells. Include a "cells only" control (no compound) and a "no cells" control (medium only).
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.
Antiviral Assay (Plaque Reduction Assay)
This protocol outlines the steps for a plaque reduction assay to determine the EC50 of this compound.
-
Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of this compound. In separate tubes, mix a known amount of virus (to produce 50-100 plaques per well) with each dilution of this compound. Incubate this mixture for 1 hour at 37°C.[7]
-
Infection: Wash the cell monolayers with PBS. Inoculate the cells with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of this compound.[8][9]
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the EC50 value.
Antiviral Assay (Virus Yield Reduction Assay)
This assay measures the effect of this compound on the amount of infectious virus produced.[10][11][12]
-
Cell Seeding and Infection: Seed cells in a multi-well plate. Infect the confluent cell monolayers with the influenza virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.
-
Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains the progeny virus.
-
Virus Titer Determination: Determine the virus titer in the collected supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
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Data Analysis: Calculate the reduction in virus yield for each this compound concentration compared to the untreated control. The EC50 is the concentration of this compound that reduces the virus yield by 50%.
Visual Guides
Caption: Workflow for Determining Optimal this compound Concentration.
Caption: this compound Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. journals.asm.org [journals.asm.org]
- 5. The PA Endonuclease Inhibitor this compound Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Plaque Reduction Neutralization Assay [bio-protocol.org]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 11. Virus yield reduction assay [bio-protocol.org]
- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Improving the In Vivo Solubility of RO-7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of the hypothetical poorly soluble compound, RO-7, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when poor in vivo solubility of this compound is observed?
A1: When encountering poor in vivo solubility of this compound, a systematic approach is recommended. First, confirm the purity and solid-state characteristics (e.g., crystalline vs. amorphous) of your this compound sample, as these can significantly impact solubility. Next, perform a thorough literature search for any existing data on the physicochemical properties of this compound or similar compounds. Finally, conduct basic solubility assessments in a variety of pharmaceutically relevant solvents and pH conditions to build a foundational understanding of its behavior.
Q2: How can the Biopharmaceutics Classification System (BCS) guide formulation development for this compound?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1][2] Determining the BCS class of this compound is a critical step. If this compound is a Class II compound (low solubility, high permeability), the primary goal is to enhance its dissolution rate.[1] For a Class IV compound (low solubility, low permeability), both solubility and permeability enhancement strategies are necessary. This classification will help in selecting the most appropriate formulation strategies.
Q3: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A3: Several innovative formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[3] These include particle size reduction (micronization and nanonization), creating solid dispersions, using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), forming inclusion complexes with cyclodextrins, and developing amorphous drug delivery systems.[4] The choice of strategy depends on the specific properties of the drug molecule.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low and variable oral bioavailability of this compound in animal studies. | Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract. | 1. Particle Size Reduction: Decrease the particle size of this compound through micronization or nanosuspension techniques to increase the surface area for dissolution.[1][5] 2. Formulate as a Solid Dispersion: Disperse this compound in a polymer matrix to improve both solubility and dissolution.[3][6] 3. Utilize Lipid-Based Formulations: Incorporate this compound into lipid-based systems such as SEDDS to enhance solubilization in the GI tract. |
| Precipitation of this compound in the GI tract upon oral administration. | The compound may dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the intestine. | 1. pH Adjustment: Use buffering agents in the formulation to maintain a favorable local pH for solubility.[1] 2. Polymeric Precipitation Inhibitors: Include polymers in the formulation that can maintain a supersaturated state of this compound in the intestine. |
| Inconsistent results between in vitro dissolution and in vivo performance. | The in vitro dissolution method may not accurately reflect the in vivo environment. | 1. Biorelevant Dissolution Media: Use dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF). 2. In Vitro-In Vivo Correlation (IVIVC): Develop an IVIVC to establish a relationship between in vitro dissolution and in vivo absorption, which can help in optimizing the formulation. |
| Difficulty in preparing a stable and high-concentration formulation for parenteral administration. | This compound has low solubility in common parenteral vehicles. | 1. Co-solvents: Use a mixture of solvents (e.g., water, ethanol, propylene glycol) to increase solubility.[5] 2. Complexation: Employ cyclodextrins to form inclusion complexes and enhance aqueous solubility. 3. Nanoparticle Formulations: Develop nanoparticle-based injectable formulations to improve solubility and potentially target drug delivery. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber of the bead mill.
-
Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled.
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Periodically withdraw samples to monitor particle size distribution using a laser diffraction particle size analyzer.
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Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
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Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the solubility and oral absorption of this compound by formulating it in a lipid-based system.
Materials:
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This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
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Add this compound to the selected vehicle and mix thoroughly until a clear solution is obtained.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion.
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Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.
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Assess the in vitro dissolution of the SEDDS formulation in simulated gastric and intestinal fluids.
Visualizations
Caption: A workflow diagram illustrating the systematic approach to improving the in vivo solubility of the hypothetical compound this compound.
Caption: A diagram showing a hypothetical signaling pathway that could be modulated by the compound this compound.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Biopharmaceutical Classification System (BCS) | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 3. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Experimental Variability with RO-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with RO-7, a next-generation polymerase (PA) endonuclease inhibitor of influenza A and B viruses.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor that targets the PA endonuclease of influenza A and B viruses.[1] Its primary function is to block viral replication by inhibiting the "cap-snatching" mechanism essential for viral mRNA synthesis. This targeted action makes it a valuable tool for in vitro and in vivo studies of influenza virus infection.[1]
Q2: What are the common sources of variability in experiments using this compound?
Variability in experiments with small molecule inhibitors like this compound can arise from several factors:
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Compound Stability and Solubility: Like many hydrophobic compounds, this compound's solubility can be a challenge, potentially leading to inconsistent concentrations in aqueous solutions.[] It is crucial to ensure the compound is fully dissolved and stable in the chosen solvent and experimental media.[3]
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Cell Culture Conditions: Factors such as cell line passage number, confluency, and metabolic state can significantly impact the cellular response to this compound.
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Assay-Specific Parameters: Variations in incubation times, reagent concentrations, and detection methods can all contribute to result variability.
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Off-Target Effects: While this compound is designed to be specific, potential off-target effects should be considered, especially at higher concentrations.[4]
Q3: How can I ensure the quality and consistency of my this compound stock solution?
To maintain the integrity of your this compound stock:
-
Proper Storage: Store the compound as recommended by the manufacturer, typically desiccated and protected from light.
-
Solvent Selection: Use a high-purity, anhydrous solvent (e.g., DMSO) to prepare the initial stock solution.
-
Concentration Verification: Whenever possible, verify the concentration of your stock solution spectrophotometrically or by another quantitative method.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to minimize degradation from repeated temperature changes.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Viral Inhibition Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Solubilization of this compound | 1. Prepare fresh dilutions of this compound from a new stock aliquot for each experiment.2. Briefly vortex and centrifuge the stock solution before making dilutions.3. Visually inspect for any precipitation in the dilutions. | Incomplete dissolution leads to a lower effective concentration of the inhibitor, resulting in a higher apparent IC50.[] |
| Variability in Virus Titer | 1. Use a consistent, recently titrated virus stock for all experiments.2. Perform a virus titration in parallel with each inhibition assay. | The IC50 of an antiviral compound can be dependent on the multiplicity of infection (MOI). |
| Cell Health and Density | 1. Ensure cells are seeded at a consistent density and are in the exponential growth phase.2. Regularly check for mycoplasma contamination. | Cellular metabolism and health can affect virus replication and the cell's response to the inhibitor. |
| Assay Readout Variability | 1. Include appropriate positive (virus only) and negative (cells only, vehicle control) controls.2. Ensure consistent incubation times for all steps. | Proper controls are essential for normalizing the data and identifying assay-specific issues.[3] |
Issue 2: High Well-to-Well Variability in Cellular Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the plate for experimental samples.2. Fill the outer wells with sterile media or PBS to maintain humidity. | Evaporation from the outer wells can concentrate media components and the inhibitor, leading to inconsistent results. |
| Inconsistent Cell Seeding | 1. Ensure a single-cell suspension before seeding.2. Use a calibrated multichannel pipette and mix the cell suspension between pipetting. | A non-uniform cell monolayer will lead to variability in virus infection and compound effect. |
| Inadequate Mixing of this compound | 1. Mix the plate gently by tapping or using an orbital shaker after adding this compound dilutions. | Ensures even distribution of the inhibitor across the well. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly for 2-3 minutes to ensure complete dissolution. e. Centrifuge briefly to pellet any undissolved particles. f. Aliquot into single-use, light-protected tubes. g. Store at -20°C or as recommended by the manufacturer.
Protocol 2: General Viral Inhibition Assay Workflow
This protocol provides a general framework. Specific cell lines, virus strains, and assay readouts will require optimization.
-
Cell Seeding: Seed a 96-well plate with the appropriate cell line at a density that will result in 90-95% confluency at the time of infection. Incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate infection media. Also, prepare a vehicle control (media with the same concentration of DMSO as the highest this compound concentration).
-
Infection and Treatment: a. Remove the growth media from the cells. b. Add the this compound dilutions and vehicle control to the respective wells. c. Immediately add the influenza virus at the desired MOI.
-
Incubation: Incubate the plate for the desired time (e.g., 24-72 hours) under appropriate cell culture conditions.
-
Assay Readout: Determine the extent of viral inhibition using a suitable method, such as a cell viability assay (e.g., MTS, CellTiter-Glo), plaque assay, or RT-qPCR for viral RNA.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Visualizing Experimental Workflows and Pathways
Caption: General workflow for a viral inhibition assay using this compound.
Caption: Simplified mechanism of action of this compound in inhibiting influenza virus replication.
References
RO-7 stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and experimental use of RO-7, a next-generation polymerase acidic (PA) endonuclease inhibitor of influenza A and B viruses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and broad-spectrum inhibitor of the influenza virus PA endonuclease.[1][2] The influenza virus RNA-dependent RNA polymerase, a heterotrimer of subunits PA, PB1, and PB2, is essential for viral replication. The PA subunit possesses endonuclease activity that cleaves the 5' caps from host cell pre-mRNAs. This process, known as "cap-snatching," generates the necessary primers for the synthesis of viral mRNA.[3][4] this compound specifically targets and inhibits this PA endonuclease activity, thereby blocking viral transcription and replication.[5]
Q2: How should I store the solid (powder) form of this compound?
A2: The solid form of this compound should be stored at -20°C. Under these conditions, it is stable for up to three years.[1]
Q3: What is the recommended solvent for reconstituting this compound?
A3: this compound is soluble in DMSO.[2] For laboratory use, prepare a stock solution in DMSO.
Q4: How should I store this compound once it is in solution?
A4: For long-term stability, store stock solutions of this compound at -80°C. At this temperature, the solution is stable for up to one year.[1] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[2] It is highly recommended to store the solution in single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q5: My this compound powder is not dissolving easily. What can I do?
A5: To aid in the dissolution of this compound in DMSO, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[2] Ensure the vial is tightly sealed to prevent contamination.
Q6: Are there any known issues with this compound stability, such as light sensitivity?
Stability and Storage Conditions
The following table summarizes the recommended storage conditions for this compound. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring reproducible experimental results.
| Form | Storage Temperature | Duration of Stability | Recommended Solvent |
| Solid (Powder) | -20°C | Up to 3 years[1] | N/A |
| In Solvent (Stock Solution) | -80°C | Up to 1 year[1] | DMSO[2] |
| -20°C | Up to 1 month[2] | DMSO[2] |
Experimental Protocols
1. Reconstitution of this compound for In Vitro Assays
This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 487.49 g/mol )[2]
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 487.49 g/mol ) / 0.010 mol/L) * 1,000,000 = 205.13 µL
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution briefly to mix.
-
If the compound does not fully dissolve, gently warm the vial to 37°C and sonicate in an ultrasonic bath for 5-10 minutes.[2]
-
Once fully dissolved, create single-use aliquots in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use.[1]
2. General Workflow for an In Vitro Antiviral Assay
This is a generalized workflow for assessing the antiviral activity of this compound using a cell-based assay, such as a plaque reduction or yield reduction assay.
Procedure:
-
Cell Culture: Plate susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells) in appropriate culture plates and grow to a confluent monolayer.
-
Compound Dilution: Prepare a series of dilutions of the this compound stock solution in a suitable cell culture medium.
-
Infection: Infect the cell monolayers with a known titer of influenza virus.
-
Treatment: After a brief virus adsorption period, remove the viral inoculum and add the culture medium containing the various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for viral replication and plaque formation (typically 48-72 hours).
-
Analysis:
-
Plaque Reduction Assay: Fix and stain the cells to visualize and count viral plaques. The concentration of this compound that reduces the plaque number by 50% (EC₅₀) is then calculated.
-
Yield Reduction Assay: Harvest the supernatant and determine the viral titer using methods like TCID₅₀ or qPCR. The EC₅₀ is the concentration that reduces the viral yield by 50%.
-
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that is toxic to the host cells (CC₅₀). This is crucial for calculating the selectivity index (SI = CC₅₀ / EC₅₀).
Visualizations
Mechanism of Action: Inhibition of Influenza PA Endonuclease
References
- 1. This compound | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. Influenza - Wikipedia [en.wikipedia.org]
- 4. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with RO-7
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with RO-7, a novel kinase inhibitor. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the novel kinase, Apoptosis-Stimulating Kinase 1 (ASK1). By binding to the ATP-binding pocket of ASK1, this compound prevents its phosphorylation and subsequent activation. This leads to the downstream inhibition of the p38 and JNK signaling pathways, which are often dysregulated in certain cancer types.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability and activity, this compound should be stored as a lyophilized powder at -20°C. For short-term use (up to 1 week), it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Protect from light and moisture.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation of this compound in aqueous solutions can occur, especially at higher concentrations or after prolonged storage. If you observe precipitation, gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. To avoid precipitation, ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental media is kept low (typically <0.1%).
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability Assay Results
You are observing significant well-to-well or day-to-day variability in your cell viability assays (e.g., MTT, CellTiter-Glo®) when treating cells with this compound.
Technical Support Center: RO-7 (Representative Rho Kinase Inhibitor)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RO-7, a representative Rho Kinase (ROCK) inhibitor. The information provided is a composite based on the characteristics of well-studied ROCK inhibitors and is intended to guide experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of ROCK1 and ROCK2, thereby preventing the phosphorylation of their downstream substrates.[1] Inhibition of ROCK signaling leads to a variety of cellular effects, including the regulation of smooth muscle cell contraction, cell migration, and the organization of the actin cytoskeleton.[1][3]
Q2: What are the known on-target signaling pathways affected by this compound?
The primary on-target pathway for this compound is the Rho/ROCK signaling cascade. This pathway is activated by the small GTPase RhoA.[2] Once activated, ROCK phosphorylates several downstream targets, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MYPT1), which are key regulators of actomyosin contractility.[3][4] By inhibiting ROCK, this compound disrupts these phosphorylation events, leading to cellular relaxation and changes in cell morphology.[4][5]
Q3: What are the potential off-target effects of this compound?
Like many kinase inhibitors, this compound may exhibit off-target activity against other kinases, particularly those with similar ATP-binding sites.[1][3] The degree of off-target activity is dependent on the specific chemical structure of the inhibitor. For less selective ROCK inhibitors, off-target effects on other serine/threonine kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC) have been reported.[6] It is crucial to experimentally determine the selectivity profile of this compound in your system of interest.
Q4: How can I assess the selectivity of this compound in my experiments?
To assess the kinase selectivity of this compound, a kinase panel screening is recommended. This involves testing the inhibitory activity of this compound against a broad range of purified kinases at a fixed concentration (e.g., 100 nM).[6] The results are typically presented as a percentage of inhibition for each kinase, allowing for the identification of potential off-target interactions.[6] Follow-up dose-response experiments should be performed for any identified off-target kinases to determine their IC50 values.
Q5: Are there different isoforms of the target protein, and does this compound show selectivity for them?
Yes, there are two main isoforms of ROCK: ROCK1 and ROCK2.[2][3] While they share a high degree of homology, they may have non-redundant biological functions.[3] Many first-generation ROCK inhibitors, like Y-27632 and Fasudil, are generally not highly selective between ROCK1 and ROCK2.[3] It is important to consult the specific technical data sheet for this compound or perform isoform-specific assays to determine its selectivity profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | - Inconsistent inhibitor concentration- Cell passage number and confluency- Serum concentration in media | - Prepare fresh dilutions of this compound for each experiment from a concentrated stock.- Use cells within a consistent passage number range and seed at a consistent density.- Serum contains factors that can activate the Rho/ROCK pathway; consider serum-starvation or reduced serum conditions if appropriate for your experiment. |
| Unexpected cellular toxicity | - Off-target effects- High inhibitor concentration- Solvent (e.g., DMSO) toxicity | - Perform a kinase selectivity screen to identify potential off-target kinases.[6]- Conduct a dose-response experiment to determine the optimal, non-toxic concentration of this compound.- Ensure the final concentration of the solvent is consistent across all experimental conditions and below the toxic threshold for your cell type. |
| Lack of expected phenotype | - Insufficient inhibitor concentration- Low activity of the Rho/ROCK pathway in the experimental model- Degraded inhibitor | - Increase the concentration of this compound based on dose-response data.- Confirm the expression and activity of ROCK in your cells. Consider stimulating the pathway with an appropriate agonist (e.g., LPA) as a positive control.- Store the inhibitor as recommended and use a fresh aliquot. |
| Discrepancy with published data | - Different experimental conditions (e.g., cell type, ATP concentration in kinase assays)- Use of a different ROCK inhibitor with a distinct selectivity profile | - Carefully compare your experimental protocol with the published methodology. Pay close attention to details such as incubation times and reagent concentrations.[7]- Be aware that different ROCK inhibitors can have different potencies and off-target effects.[3][8] |
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile of a Representative ROCK Inhibitor (this compound)
| Kinase Target | IC50 (nM) |
| ROCK1 (On-target) | 5 |
| ROCK2 (On-target) | 6 |
| PKA (Off-target) | 1,200 |
| PKCα (Off-target) | 2,500 |
| MRCKα (Off-target) | 80 |
| PAK1 (Off-target) | >10,000 |
Note: The data in this table is for illustrative purposes and represents a hypothetical selective ROCK inhibitor. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 Values
-
Prepare Reagents :
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).
-
Recombinant human ROCK1 or ROCK2 enzyme.
-
Substrate (e.g., a specific peptide substrate for ROCK).
-
ATP solution (at the Km concentration for the specific kinase).[7]
-
This compound serial dilutions.
-
-
Assay Procedure :
-
Add kinase, substrate, and this compound (or vehicle control) to a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a predetermined time within the linear range of the assay.[7]
-
Stop the reaction (e.g., by adding EDTA).
-
Detect product formation using a suitable method (e.g., luminescence-based ATP detection, fluorescence, or radioactivity).[9]
-
-
Data Analysis :
-
Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration.
-
Plot the percentage of activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Assessing ROCK Inhibition in Cells
-
Cell Treatment :
-
Plate cells and grow to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
-
Protein Extraction :
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Western Blotting :
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the phosphorylated form of a ROCK substrate (e.g., p-MLC or p-MYPT1).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total protein levels of the substrate and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. caymanchem.com [caymanchem.com]
how to minimize RO-7 toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize cytotoxicity associated with the experimental compound RO-7.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for Compound this compound?
Compound this compound is a novel synthetic small molecule designed as a potent inhibitor of the pro-survival kinase, K-Kinase 1 (KK1). KK1 is a critical downstream effector in the PI3K/Akt signaling pathway, which is frequently hyperactivated in various cancer types. By inhibiting KK1, this compound is intended to suppress cell proliferation and induce apoptosis in malignant cells. However, off-target effects or excessive on-target inhibition in non-malignant or sensitive cell lines can lead to toxicity.
Q2: What are the common morphological and biochemical signs of this compound induced cytotoxicity?
Researchers have observed several common indicators of this compound toxicity in cell culture experiments:
-
Morphological Changes: Increased number of floating cells, cell shrinkage, membrane blebbing, and vacuolization of the cytoplasm.
-
Biochemical Markers: Activation of caspase-3 and caspase-7, externalization of phosphatidylserine (PS) on the outer cell membrane, and loss of mitochondrial membrane potential. In cases of severe toxicity, membrane integrity is compromised, leading to the release of lactate dehydrogenase (LDH).[1][2]
Q3: How can I determine the optimal, non-toxic concentration range of this compound for my specific cell line?
The optimal concentration of this compound is highly dependent on the cell line being used. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) and to identify a therapeutic window where the desired biological effect is achieved with minimal cytotoxicity. A typical approach involves treating cells with a serial dilution of this compound for a predetermined time point (e.g., 24, 48, or 72 hours) and then assessing cell viability using an appropriate assay, such as the MTT or CellTiter-Glo® assay.[3][4]
Troubleshooting Guides
Problem: I am observing high levels of cell death even at low concentrations of this compound.
-
Question 1: Is my cell line particularly sensitive to KK1 inhibition? Answer: Certain cell lines may have a basal dependence on the PI3K/Akt/KK1 pathway for survival. In such cases, even low concentrations of this compound can induce significant apoptosis. Consider using a cell line with lower basal KK1 activity or performing a knockdown experiment of KK1 to mimic the effect of this compound and confirm this dependency. It's also important to note that different cell lines can have varying levels of sensitivity to a compound, regardless of its specific target.[5][6]
-
Question 2: Could the solvent used to dissolve this compound be causing toxicity? Answer: this compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (generally <0.5%). Always include a vehicle control (cells treated with the solvent alone at the same final concentration) in your experiments to rule out solvent-induced toxicity.
-
Question 3: Is it possible that the compound is degrading into a more toxic substance? Answer: The stability of this compound in culture medium can be influenced by factors such as temperature, pH, and light exposure. Degradation products may exhibit higher toxicity. It is recommended to prepare fresh stock solutions of this compound and to minimize the exposure of the compound to harsh conditions.
Problem: My results with this compound are inconsistent between experiments.
-
Question 1: How can I ensure reproducible results? Answer: In vitro assays can be sensitive to minor variations in experimental conditions.[7] To improve reproducibility, standardize your protocols as much as possible. This includes using cells at a consistent passage number and confluency, ensuring accurate and consistent seeding density, and maintaining precise incubation times.[8] Using automated cell counters and liquid handlers can also reduce variability.
-
Question 2: Could batch-to-batch variation in this compound be a factor? Answer: If you are using different batches of this compound, it is possible that there are variations in purity or potency. It is good practice to test each new batch to confirm its activity and to ensure consistency with previous batches.
Problem: I am having difficulty distinguishing between this compound-induced apoptosis and necrosis.
-
Question 1: What is the best way to differentiate between these two forms of cell death? Answer: Apoptosis is a programmed form of cell death characterized by distinct morphological and biochemical features, while necrosis is generally a result of acute cellular injury leading to loss of membrane integrity.[2] A common and effective method to distinguish between the two is through flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Early Apoptotic Cells: Annexin V positive, PI/7-AAD negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI/7-AAD positive.
-
Live Cells: Annexin V negative, PI/7-AAD negative.[9]
-
Data Presentation
Table 1: Comparative IC50 Values of Compound this compound in Various Cancer Cell Lines after 48-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.5 |
| A549 | Lung Cancer | 5.8 |
| HeLa | Cervical Cancer | 10.2 |
| PC-3 | Prostate Cancer | 1.5 |
| HEK293 | Normal Kidney | > 50 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism can convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3][10]
Materials:
-
96-well cell culture plates
-
Compound this compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Compound this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol outlines the steps for differentiating between live, apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
6-well cell culture plates
-
Compound this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of Compound this compound for the chosen duration.
-
Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Visualizations
Caption: Hypothesized signaling pathway of Compound this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting unexpected cytotoxicity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Evaluation of drugs with specific organ toxicities in organ-specific cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: RO-7 Efficacy and Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the efficacy of RO-7, a novel PA endonuclease inhibitor for influenza.
Troubleshooting Guide
This guide addresses common issues encountered during in-vitro and in-vivo experiments with this compound.
Q1: We are observing lower than expected efficacy of this compound against our influenza A/B virus strain. What are the potential causes and how can we troubleshoot this?
A1: Lower than expected efficacy of this compound can stem from several factors, ranging from experimental setup to the emergence of viral resistance. Here is a step-by-step troubleshooting approach:
-
Verify Experimental Protocol:
-
Compound Integrity: Ensure the stock solution of this compound is correctly prepared, stored, and has not degraded.
-
Assay Conditions: Review the cell line health, passage number, and confluency. Confirm the multiplicity of infection (MOI) is appropriate and consistent across experiments.
-
Controls: Ensure that positive (e.g., a known susceptible virus strain) and negative (no virus) controls are behaving as expected.
-
-
Investigate Potential Resistance:
-
This compound is a PA endonuclease inhibitor, and resistance to this class of drugs, such as the approved antiviral baloxavir marboxil, has been associated with specific mutations in the polymerase acidic (PA) protein.
-
Sequence the PA Gene: The most critical step is to sequence the PA gene of your virus stock and any viruses isolated after this compound treatment. Look for amino acid substitutions at key positions. The most common mutation associated with resistance to baloxavir, an analogue of this compound, is at position I38 (e.g., I38T, I38F, I38M) in the PA protein.[1][2][3][4]
-
Phenotypic Assays: Conduct a dose-response assay (e.g., a plaque reduction or virus yield reduction assay) to determine the 50% effective concentration (EC50) of this compound against your viral strain and compare it to a reference-susceptible strain. A significant increase in the EC50 value for your strain is indicative of reduced susceptibility.
-
Q2: How can we confirm if a specific mutation in the PA gene is responsible for reduced susceptibility to this compound?
A2: To definitively link a PA gene mutation to this compound resistance, you can use reverse genetics. This involves introducing the specific mutation into the PA gene of a known susceptible influenza virus strain. You would then compare the susceptibility of the engineered mutant virus to the wild-type virus in a phenotypic assay. A significant increase in the EC50 for the mutant virus would confirm the role of the mutation in conferring reduced susceptibility.
Q3: We have confirmed a resistance mutation. What are our next steps?
A3: The presence of a resistance mutation warrants further investigation into its functional consequences. It's important to assess the viral fitness of the resistant mutant.[1][3] Some resistance mutations can impair viral replication or transmission.[4] You can perform in-vitro competition assays where the wild-type and mutant viruses are co-infected, and their relative proportions are measured over several passages. Additionally, in-vivo studies in animal models can assess the impact of the mutation on virulence and transmissibility.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is an inhibitor of the influenza virus PA endonuclease.[5][6][7] The PA endonuclease is a critical component of the viral RNA polymerase complex and is responsible for "cap-snatching," a process where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for viral mRNA synthesis. By inhibiting this activity, this compound blocks viral gene transcription and replication.
Q: Has resistance to this compound been observed?
A: In a study using a mouse model, no PA endonuclease-inhibitor resistance was observed in viruses isolated from the lungs of this compound-treated mice. The viruses remained susceptible to the drug at nanomolar concentrations in phenotypic assays.[5][6] However, as this compound is an analogue of baloxavir, mutations conferring resistance to baloxavir, such as those at the I38 position of the PA protein, are of significant interest for surveillance.[1][2][3][4]
Q: What is the known spectrum of activity for this compound?
A: this compound has demonstrated broad-spectrum activity against influenza A and B viruses in in-vitro assays, with 50% effective concentrations (EC50) in the nanomolar range.[8] In mouse models, it has shown efficacy against both influenza A/California/04/2009 (H1N1)pdm09 and B/Brisbane/60/2008 viruses.[5][6][7]
Data on PA Inhibitor Resistance
The following table summarizes data on the reduced susceptibility of influenza viruses with PA mutations to baloxavir, an analogue of this compound. This data can serve as a reference for potential resistance profiles for this compound.
| Virus Strain | PA Mutation | Fold-Change in Baloxavir Susceptibility (EC50) | Reference |
| Influenza A(H1N1)pdm09 | I38T | >40 | [1] |
| Influenza A(H3N2) | I38T | >30 | [1] |
| Influenza A(H1N1)pdm09 | I38F | 3-116 | [2] |
| Influenza A(H1N1)pdm09 | I38M | 3-116 | [2] |
| Influenza B | I38T | >10 | [4] |
Experimental Protocols
Gel-Based PA Endonuclease Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on the endonuclease activity of the influenza PA protein.
Materials:
-
Recombinant purified PA N-terminal domain (PA-N) or PA-N with a suspected resistance mutation (e.g., I38T).
-
Single-stranded DNA (ssDNA) substrate (e.g., M13mp18).
-
Digestion Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM MnCl2).
-
This compound or other test compounds at various concentrations.
-
Agarose gel (0.8%).
-
DNA loading dye.
-
DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Incubator at 37°C.
-
Gel electrophoresis system and imaging equipment.
Methodology:
-
Prepare reaction mixtures by combining the PA-N protein (e.g., 1.5 µM) with the ssDNA substrate (e.g., 100 ng) in the digestion buffer.
-
For the inhibition assay, pre-incubate the PA-N protein with varying concentrations of this compound for a specified time (e.g., 30 minutes) at room temperature before adding the ssDNA substrate.
-
Include a no-enzyme control (ssDNA and buffer only) and a no-inhibitor control (PA-N, ssDNA, and buffer).
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
Stop the reaction by adding DNA loading dye containing a chelating agent (e.g., EDTA).
-
Load the samples onto a 0.8% agarose gel and perform electrophoresis to separate the digested and undigested ssDNA.
-
Stain the gel with a DNA stain and visualize the bands using a gel imaging system.
-
The degree of inhibition is determined by the reduction in the cleavage of the ssDNA substrate in the presence of the inhibitor compared to the no-inhibitor control. The intensity of the ssDNA band can be quantified using software like ImageJ.[9]
Visualizations
Caption: Influenza virus replication cycle and the target of this compound.
Caption: Workflow for troubleshooting low this compound efficacy.
Caption: Decision tree for investigating low this compound efficacy.
References
- 1. Impact of the Baloxavir-Resistant Polymerase Acid I38T Substitution on the Fitness of Contemporary Influenza A(H1N1)pdm09 and A(H3N2) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. jwatch.org [jwatch.org]
- 4. pnas.org [pnas.org]
- 5. The PA Endonuclease Inhibitor this compound Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PA Endonuclease Inhibitor this compound Protects Mice from Lethal Challenge with Influenza A or B Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Clarification Required: Identifying the "RO-7" Compound
To provide an accurate and relevant technical support center for refining "RO-7" treatment protocols in animal models, further clarification on the specific identity of the "this compound" compound is necessary. Initial research indicates that "this compound" is not a unique identifier and may refer to several different therapeutic agents.
A search of scientific and medical databases has revealed multiple compounds designated with the "RO-" prefix, including:
-
This compound: An experimental inhibitor of the influenza A and B viruses.[1]
-
RO7 (Aleglitazar): A ligand investigated for the treatment of type II diabetes.[2]
-
RO 48-8071: An inhibitor of cholesterol biosynthesis that has been studied for its potential in cancer therapy.[3]
-
RO-07-5965: An investigational drug being explored for its potential in treating neurological and psychiatric disorders.[4]
The experimental protocols, potential troubleshooting issues, and underlying signaling pathways are highly specific to the mechanism of action of the particular compound. Therefore, to proceed with generating the requested technical support documentation, please specify which "this compound" compound is the subject of your research.
Once the specific compound is identified, a comprehensive technical support center can be developed, including:
-
Troubleshooting Guides and FAQs: Addressing common issues encountered during in vivo experiments.
-
Quantitative Data Summaries: Clearly structured tables for dosages, administration routes, and expected outcomes in various animal models.
-
Detailed Experimental Protocols: Step-by-step methodologies for key in vivo experiments.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action and experimental procedures.
We await your clarification to provide you with the precise and detailed information your research requires.
References
Validation & Comparative
RO-7 vs. Baloxavir Marboxil: A Comparative Guide on Efficacy Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two cap-dependent endonuclease inhibitors, RO-7 and baloxavir marboxil, for the treatment of influenza virus infections. The information is compiled from publicly available preclinical and clinical data to assist researchers and drug development professionals in understanding the landscape of this class of antiviral agents.
Mechanism of Action
Both this compound and baloxavir marboxil target the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][2] This enzyme is essential for the initiation of viral mRNA synthesis through a "cap-snatching" mechanism, where the virus cleaves the 5' caps of host pre-mRNAs to use as primers for its own transcription.[1] By inhibiting this process, both drugs effectively block viral gene transcription and replication.
In Vitro Efficacy
The in vitro antiviral activity of this compound and baloxavir marboxil has been evaluated against various influenza A and B virus strains. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits viral replication by 50%, are summarized below.
| Drug | Virus Strain | Cell Line | EC50 (nM) | Reference |
| Baloxavir acid (active form of baloxavir marboxil) | Influenza A/California/7/2009 (H1N1)pdm09 | MDCK | 0.48 ± 0.22 | |
| Baloxavir acid (active form of baloxavir marboxil) | Influenza A(H3N2) | MDCK | 19.55 ± 5.66 | |
| This compound | Influenza A(H1N1) viruses | MDCK | nanomolar concentrations | [3] |
Note: Direct comparative studies providing EC50 values for this compound against the same strains as baloxavir marboxil under identical experimental conditions were not available in the public domain. The term "nanomolar concentrations" for this compound indicates potent activity but lacks the specificity for a direct quantitative comparison.
In Vivo Efficacy
Animal models, primarily mice, have been used to assess the in vivo efficacy of both compounds. Key findings from these studies are presented below.
This compound
In a mouse model of influenza A and B virus infection, prophylactic and therapeutic administration of this compound demonstrated significant efficacy.
| Animal Model | Virus Strain | Treatment Regimen | Key Findings | Reference |
| Mouse | A/California/04/2009 (H1N1)pdm09 | Prophylactic (all dosages) | Significantly decreased lung virus titers at all time points. | [1] |
| Mouse | A/California/04/2009 (H1N1)pdm09 | Therapeutic (6 and 30 mg/kg/day) | Significantly decreased lung virus titers at all time points. | [1] |
| Mouse | B/Brisbane/60/2008 | Therapeutic (highest dosages) | Statistically lower lung virus titers at 3 or 6 dpi in delayed treatment groups. | [1] |
Baloxavir Marboxil
Baloxavir marboxil has been extensively studied in mouse models of influenza, showing potent therapeutic and prophylactic effects.
| Animal Model | Virus Strain | Treatment Regimen | Key Findings | Reference |
| Mouse | Influenza A and B viruses | Single oral dose | Completely prevented mortality. | [4] |
| Mouse | Influenza A virus | 5-day repeated administration (delayed up to 96h post-infection) | More effective than oseltamivir phosphate in reducing mortality and body weight loss. | [4] |
| Mouse | A/PR/8/34 (H1N1) or B/Hong Kong/5/72 | Prophylactic (subcutaneous baloxavir acid) | Significantly reduced lung viral titers and prolonged survival time; greater suppression of lung viral titers compared to oseltamivir phosphate. | [5] |
| Mouse | Influenza A virus | Combination with oseltamivir (suboptimal dose of baloxavir) | Provided additional efficacy in reducing mortality, cytokine/chemokine levels, and lung pathology compared to monotherapy. | [6] |
Resistance Profile
A critical aspect of antiviral drug development is understanding the potential for resistance.
-
Baloxavir Marboxil: Amino acid substitutions in the PA protein, particularly at position I38 (e.g., I38T), have been associated with reduced susceptibility to baloxavir.[7]
-
This compound: An I38T substitution within the PA endonuclease domain has also been identified as conferring in vitro resistance to this compound.[3]
The emergence of resistance to one PA endonuclease inhibitor may confer cross-resistance to others in the same class, a crucial consideration for clinical use and future drug development.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of influenza antiviral agents.
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and assessing the inhibitory activity of antiviral compounds.
Methodology:
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded into 12-well plates to form a confluent monolayer.[8]
-
Virus Dilution: A stock of influenza virus is serially diluted (10-fold) in a suitable medium.[8]
-
Infection: The cell monolayer is washed, and then infected with the virus dilutions in the presence or absence of varying concentrations of the antiviral compound.[9]
-
Adsorption: The plates are incubated for 1 hour to allow the virus to adsorb to the cells.[9]
-
Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) with or without the antiviral compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).[8]
-
Incubation: Plates are incubated for 2-3 days to allow for plaque development.[8]
-
Visualization: The cells are fixed and stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear zones where cells have been killed by the virus.[10]
-
Quantification: Plaques are counted, and the viral titer is expressed as plaque-forming units per milliliter (PFU/mL). The EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.[11]
Neuraminidase Inhibition Assay
This assay is specific for neuraminidase inhibitors but is often used as a control or for comparison in studies of other antiviral classes.
Methodology:
-
Substrate Preparation: A fluorescent substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared.[12]
-
Enzyme Reaction: The influenza virus (as a source of neuraminidase) is incubated with the MUNANA substrate in the presence of varying concentrations of the inhibitor.[12]
-
Fluorescence Measurement: The neuraminidase cleaves the MUNANA substrate, releasing a fluorescent product (4-methylumbelliferone). The fluorescence is measured using a fluorometer.[12]
-
IC50 Determination: The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC50) is determined.[12]
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.
Methodology:
-
Infection: Confluent cell monolayers are infected with influenza virus at a high multiplicity of infection (MOI) to ensure all cells are infected.[13]
-
Treatment: The infected cells are incubated with various concentrations of the antiviral drug for a full viral replication cycle (e.g., 24-48 hours).[13]
-
Harvest: The cell culture supernatant, containing the progeny virus, is harvested.[13]
-
Titration: The amount of infectious virus in the supernatant is quantified using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[13]
-
EC50/EC90 Determination: The drug concentration that reduces the virus yield by 50% (EC50) or 90% (EC90) is calculated.
Summary and Conclusion
Both this compound and baloxavir marboxil are potent inhibitors of the influenza virus cap-dependent endonuclease, a clinically validated target for antiviral therapy. The available data indicate that both compounds exhibit significant in vitro and in vivo efficacy against a range of influenza A and B viruses. Baloxavir marboxil has a more extensive publicly available dataset, including data from clinical trials.
A key similarity between the two compounds is the emergence of resistance through mutations at the I38 position of the PA protein. This highlights a potential class-wide mechanism of resistance.
Direct head-to-head comparative studies are necessary to definitively determine the relative efficacy and safety of this compound and baloxavir marboxil. Further research into the resistance profiles and the clinical implications of emerging resistant variants is also crucial. This guide provides a foundational comparison based on the current scientific literature to inform ongoing research and development in the field of influenza antivirals.
References
- 1. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 5. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influenza virus plaque assay [protocols.io]
- 9. iitri.org [iitri.org]
- 10. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Analysis of RO-7: A Next-Generation Influenza Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational anti-influenza agent RO-7 with other commercially available or late-stage clinical-trial antiviral drugs. The focus is on the validation of this compound's mechanism of action, supported by comparative experimental data and detailed methodologies.
Introduction to this compound
This compound is a novel, broad-spectrum inhibitor of the influenza virus polymerase acidic (PA) protein's endonuclease activity.[1] This activity is crucial for the "cap-snatching" process, a mechanism where the virus cleaves the 5' caps of host messenger RNAs (mRNAs) to prime its own mRNA synthesis.[2][3] By inhibiting the PA endonuclease, this compound effectively blocks viral gene transcription and replication.[1] this compound has demonstrated potent activity against a wide range of influenza A and B viruses, including strains resistant to existing drug classes like neuraminidase inhibitors.[1][4]
Mechanism of Action: A Comparative Overview
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[5][6] This complex is the central machinery for viral transcription and replication. Different anti-influenza drugs target distinct components and functions of this complex.
This compound and Baloxavir Marboxil (Xofluza®): PA Endonuclease Inhibitors
Both this compound and baloxavir acid (the active form of baloxavir marboxil) target the endonuclease domain of the PA subunit.[1][7] This domain contains a two-metal active site that is essential for its enzymatic function.[8] By binding to this active site, these inhibitors prevent the cleavage of host cell mRNAs, thereby halting the "cap-snatching" process and subsequent viral mRNA synthesis.[2][9]
Pimodivir (VX-787): PB2 Cap-Binding Inhibitor
Pimodivir targets the PB2 subunit of the polymerase complex.[10][11] The PB2 subunit is responsible for recognizing and binding to the 5' cap structure of host pre-mRNAs.[12] Pimodivir occupies this cap-binding domain, preventing the initial attachment of the polymerase to host mRNAs and thus inhibiting cap-snatching at an earlier stage than PA endonuclease inhibitors.[12]
Favipiravir (Avigan®): RNA Polymerase Inhibitor
Favipiravir is a prodrug that, once metabolized to its active form (favipiravir-RTP), functions as a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase.[13] It acts as a purine analogue and is incorporated into the growing viral RNA chain, leading to lethal mutagenesis and termination of elongation.[13][14] Unlike the other compounds, its primary mechanism is not the inhibition of the cap-snatching process itself, but rather the direct disruption of viral RNA synthesis.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and its comparators against various influenza virus strains. The data is presented as 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit viral activity by 50%.
Table 1: In Vitro Efficacy (EC50 in nM) of PA Endonuclease Inhibitors against Influenza A and B Viruses
| Virus Strain | This compound | Baloxavir Acid |
| Influenza A | ||
| A(H1N1)pdm09 | 3.2 - 16.0[4] | 0.28 (median)[15] |
| A(H3N2) | 3.2 - 16.0[4] | 0.16 (median)[15] |
| Influenza B | ||
| B/Victoria-lineage | 3.2 - 16.0[4] | 3.42 (median)[15] |
| B/Yamagata-lineage | 3.2 - 16.0[4] | 2.43 (median)[15] |
Table 2: In Vitro Efficacy (EC50/IC50 in µM) of Other Influenza Inhibitors
| Virus Strain | Pimodivir (EC50) | Favipiravir (EC50/IC50) |
| Influenza A | ||
| A(H1N1) | 0.008[13] | 0.19 - 5.03[8] |
| A(H3N2) | 0.012[13] | 0.45 - 5.99[8] |
| Influenza B | Not Active | 0.57 - 5.3[8] |
In Vivo Efficacy of this compound
In a mouse model of influenza infection, this compound demonstrated significant therapeutic potential. Prophylactic administration of this compound completely protected mice from lethal challenges with both influenza A (H1N1pdm09) and B viruses.[4][7] Therapeutic treatment with this compound, initiated up to 48 hours post-infection, resulted in high survival rates (60-100% for influenza A and 80-100% for influenza B), significantly reduced viral titers in the lungs, and lessened the severity of lung damage.[4][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key in vitro assays used to evaluate the antiviral efficacy of this compound and its comparators.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a virus and the inhibitory effect of an antiviral compound.
Methodology:
-
Cell Seeding: A monolayer of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, is seeded in multi-well plates and grown to confluence.[16]
-
Virus Infection: The cell monolayer is infected with a known dilution of the influenza virus for a short incubation period (e.g., 1-2 hours) to allow for viral attachment.[16]
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the antiviral compound being tested.[16]
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (localized areas of cell death), typically 2-3 days.[17]
-
Plaque Visualization: The cell monolayer is fixed and stained with a dye (e.g., crystal violet) that stains living cells, making the plaques visible as clear zones.[11]
-
Data Analysis: The number of plaques is counted for each drug concentration, and the EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced by infected cells in the presence of an antiviral drug.
Methodology:
-
Cell Infection and Treatment: Confluent cell monolayers are infected with influenza virus at a specific multiplicity of infection (MOI) and are simultaneously treated with different concentrations of the antiviral compound.[18][19]
-
Incubation: The infected and treated cells are incubated for a full viral replication cycle (e.g., 24-48 hours) to allow for the production and release of new virus particles.[18]
-
Supernatant Collection: At the end of the incubation period, the cell culture supernatant, containing the progeny virus, is collected.
-
Virus Titer Determination: The amount of infectious virus in the collected supernatant is quantified using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[19]
-
Data Analysis: The viral yield at each drug concentration is compared to the untreated control, and the EC50 value is determined as the concentration that reduces the viral yield by 50%.
Cell Viability Assay (CPE Reduction Assay)
This assay assesses the ability of a compound to protect cells from the cytopathic effect (CPE) caused by viral infection.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Infection and Treatment: Cells are infected with the virus in the presence of serial dilutions of the antiviral compound.
-
Incubation: Plates are incubated for a period sufficient to observe significant CPE in the untreated, virus-infected control wells (typically 2-3 days).
-
Viability Measurement: Cell viability is measured using a colorimetric or fluorometric assay that quantifies a parameter of live cells, such as metabolic activity (e.g., MTT or MTS assay).
-
Data Analysis: The EC50 is calculated as the concentration of the compound that results in a 50% protection of the cells from virus-induced death.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]
- 3. Cap snatching - Wikipedia [en.wikipedia.org]
- 4. The PA Endonuclease Inhibitor this compound Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Function of Influenza Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Assessing baloxavir susceptibility of influenza viruses circulating in the United States during the 2016/17 and 2017/18 seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influenza Virus Polymerase Complex: An Update on Its Structure, Functions, and Significance for Antiviral Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 12. pnas.org [pnas.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influenza virus plaque assay [protocols.io]
- 17. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Virus yield reduction assay [bio-protocol.org]
- 19. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
RO-7: A Novel Endonuclease Inhibitor Demonstrates Potent Efficacy Against Oseltamivir-Resistant Influenza Strains
For Immediate Release
A new class of antiviral agent, represented by RO-7, shows significant promise in combating oseltamivir-resistant influenza viruses. By targeting the viral polymerase acidic (PA) endonuclease, this compound offers a distinct mechanism of action that bypasses the common resistance pathways affecting neuraminidase inhibitors like oseltamivir. This guide provides a comparative analysis of this compound's efficacy, supported by available experimental data, for researchers, scientists, and drug development professionals.
Influenza virus's ability to rapidly evolve and develop resistance to existing antiviral drugs poses a significant global health threat. Oseltamivir, a widely used neuraminidase inhibitor, has seen its efficacy compromised by the emergence of resistant strains, most notably those carrying the H275Y mutation in the neuraminidase (NA) protein. This mutation prevents oseltamivir from effectively binding to and inhibiting the NA enzyme, which is crucial for the release of new viral particles from infected cells.
This compound and its analogue, baloxavir marboxil, represent a different therapeutic strategy. These compounds inhibit the cap-dependent endonuclease activity of the viral PA protein, a critical step in the initiation of viral mRNA synthesis, a process known as "cap-snatching."[1] This novel mechanism of action means that this compound can effectively target influenza viruses that are resistant to neuraminidase inhibitors.
Comparative Antiviral Efficacy
While direct head-to-head studies comparing this compound with oseltamivir against a comprehensive panel of resistant strains are limited in publicly available literature, data on the closely related PA endonuclease inhibitor baloxavir acid (the active form of baloxavir marboxil) provides a strong indication of the potential of this drug class.
The following table summarizes the in vitro efficacy of baloxavir acid against oseltamivir-resistant influenza A virus strains. For comparison, the significant loss of potency for oseltamivir against a resistant strain is also presented.
| Antiviral Agent | Virus Strain | Key Resistance Mutation | In Vitro Efficacy (EC90) | Fold Change in IC50 (for Oseltamivir) |
| Baloxavir Acid | H5N1 (oseltamivir-resistant) | NA-H274Y | 0.7 - 1.5 nmol/L | Not Applicable |
| Baloxavir Acid | H5N1 (oseltamivir-resistant) | NA-N294S | 0.7 - 1.5 nmol/L | Not Applicable |
| Oseltamivir | pH1N1 (oseltamivir-resistant) | NA-H275Y | Not Reported | ~300-fold increase |
Note: Data for baloxavir acid is used as a proxy for this compound due to their shared mechanism of action as PA endonuclease inhibitors. EC90 (90% effective concentration) is the concentration of a drug that inhibits 90% of viral replication. IC50 (50% inhibitory concentration) is the concentration of a drug that inhibits 50% of enzyme activity.
The data clearly indicates that baloxavir acid retains high potency against influenza strains harboring key oseltamivir resistance mutations in the neuraminidase gene.[2] In contrast, the H275Y mutation leads to a dramatic decrease in the susceptibility to oseltamivir.[2]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the antiviral efficacy of compounds against influenza viruses.
Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the influenza neuraminidase.
Principle: The neuraminidase enzyme cleaves a substrate, producing a fluorescent or chemiluminescent signal. An effective inhibitor will prevent this cleavage, resulting in a reduced signal.
Protocol:
-
Virus Preparation: Influenza virus isolates (both wild-type and oseltamivir-resistant strains) are cultured and the viral neuraminidase is partially purified.
-
Compound Dilution: The test compound (e.g., oseltamivir) is serially diluted to a range of concentrations.
-
Incubation: The diluted compound is incubated with the viral neuraminidase for a specified period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: A fluorogenic or chemiluminescent neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) is added to the mixture.
-
Signal Detection: The reaction is incubated for a further period (e.g., 60 minutes) at 37°C, and the resulting fluorescence or luminescence is measured using a plate reader.
-
Data Analysis: The concentration of the compound that inhibits 50% of the neuraminidase activity (IC50) is calculated by plotting the signal intensity against the compound concentration.[3]
Plaque Reduction Assay
This cell-based assay measures the ability of a compound to inhibit the replication of infectious virus.
Principle: Influenza virus infection of a monolayer of cells (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to the formation of localized areas of cell death called plaques. An effective antiviral will reduce the number and/or size of these plaques.
Protocol:
-
Cell Seeding: MDCK cells are seeded in multi-well plates to form a confluent monolayer.
-
Virus Infection: The cell monolayers are infected with a known amount of influenza virus (wild-type or resistant strains) in the presence of varying concentrations of the test compound (e.g., this compound or oseltamivir).
-
Overlay Medium: After an initial incubation period to allow for viral entry, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to plaque formation.
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque development.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques at each drug concentration is counted, and the concentration that reduces the plaque number by 50% (EC50) or 90% (EC90) compared to the untreated control is determined.
Mechanism of Action and Experimental Workflow
The distinct mechanisms of action of neuraminidase inhibitors and PA endonuclease inhibitors are central to understanding the efficacy of this compound against oseltamivir-resistant strains.
Caption: Mechanisms of Oseltamivir vs. This compound.
The diagram above illustrates that oseltamivir's action is dependent on binding to the neuraminidase enzyme, a process disrupted by the H275Y mutation. In contrast, this compound targets the PA endonuclease, a completely different and essential component of the viral replication machinery, thus remaining effective against neuraminidase inhibitor-resistant viruses.
Caption: Workflow for antiviral efficacy testing.
This workflow outlines the key steps in determining the in vitro efficacy of antiviral compounds against different influenza virus strains, leading to a comparative analysis of their potency.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of neuraminidase enzyme assays using different substrates to measure susceptibility of influenza virus clinical isolates to neuraminidase inhibitors: Report of the neuraminidase inhibitor susceptibility network | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Navigating Influenza Antiviral Resistance: A Comparative Analysis of RO-7
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The emergence of antiviral resistance poses a significant challenge to the effective management of influenza infections. This guide provides a comparative analysis of the investigational antiviral agent RO-7, a next-generation polymerase acidic (PA) endonuclease inhibitor, with other established and investigational influenza antivirals. We present supporting experimental data on cross-resistance profiles, detailed experimental methodologies, and visual summaries of key concepts to inform ongoing research and drug development efforts.
Executive Summary
This compound demonstrates potent antiviral activity against both influenza A and B viruses by targeting the cap-dependent endonuclease activity of the viral PA subunit. The primary mechanism of resistance to this compound is the selection of an I38T amino acid substitution in the PA protein. This mutation also confers cross-resistance to the clinically approved PA endonuclease inhibitor, baloxavir marboxil. Importantly, influenza viruses harboring the I38T resistance mutation remain susceptible to antivirals with different mechanisms of action, including the neuraminidase inhibitor oseltamivir and the RNA-dependent RNA polymerase (RdRP) inhibitor favipiravir. This lack of broad cross-resistance underscores the potential for this compound in combination therapies and as an alternative for treating infections resistant to other antiviral classes.
Comparative Antiviral Susceptibility Data
The following tables summarize the in vitro susceptibility of wild-type and this compound-resistant influenza viruses to various antiviral agents. The data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral activity by 50%.
Table 1: In Vitro Susceptibility of Influenza A(H1N1) Virus to this compound
| Virus Strain | Relevant Mutation | EC50 (nM) of this compound | Fold Change in EC50 |
| Wild-Type (WT) | None | ~3 | - |
| This compound-Resistant | PA I38T | 538 - 867 | Up to 287 |
Data extracted from Jones JC, et al. mBio. 2018.[1]
Table 2: Cross-Resistance Profile of Influenza A Virus with PA I38T Mutation
| Antiviral Agent | Mechanism of Action | Susceptibility of PA I38T Mutant |
| Baloxavir acid | PA Endonuclease Inhibitor | Resistant (Cross-resistance) |
| Oseltamivir acid | Neuraminidase Inhibitor | Susceptible |
| Favipiravir | RNA-dependent RNA Polymerase Inhibitor | Susceptible |
This table synthesizes findings from multiple studies indicating that the I38T mutation, which confers resistance to this compound, also confers resistance to baloxavir but not to antivirals with different mechanisms of action.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-resistance studies. Below are summaries of standard protocols used to assess antiviral susceptibility.
Plaque Reduction Assay
The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.
-
Virus Dilution and Infection: A stock of influenza virus is serially diluted, and the cell monolayers are infected with the diluted virus for a defined period (e.g., 1 hour) to allow for viral attachment and entry.
-
Antiviral Treatment: After infection, the virus inoculum is removed, and the cells are washed. An overlay medium containing various concentrations of the antiviral agent (e.g., this compound, oseltamivir) is added. The overlay is typically semi-solid (containing agarose or Avicel) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each drug concentration is counted and compared to the number of plaques in the absence of the drug.
-
EC50 Determination: The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
-
Cell Infection and Treatment: Confluent cell monolayers (e.g., MDCK or Calu-3 cells) are infected with influenza virus at a specific multiplicity of infection (MOI). Following virus adsorption, the inoculum is removed, and medium containing serial dilutions of the antiviral drug is added.
-
Incubation: The infected cells are incubated for a period that allows for one or more cycles of viral replication (e.g., 24-48 hours).
-
Virus Quantification: The supernatant containing progeny virus is collected. The amount of infectious virus in the supernatant is then quantified by titrating it on fresh cell monolayers, typically using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
IC50 Determination: The IC50 value is determined as the concentration of the antiviral drug that reduces the yield of infectious virus by 50% compared to the untreated control.
Visualizing Experimental Workflows and Resistance Mechanisms
Workflow for Generating and Characterizing this compound Resistant Influenza Virus
Caption: Workflow for identifying and confirming this compound resistance.
Mechanism of Action and Resistance of PA Endonuclease Inhibitors
References
- 1. Experts on watch for resistance to new flu drug | CIDRAP [cidrap.umn.edu]
- 2. The impact of PA/I38 substitutions and PA polymorphisms on the susceptibility of zoonotic influenza A viruses to baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of favipiravir against influenza virus resistant to both baloxavir and neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of RO-7 Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of RO-7, a novel polymerase acidic (PA) endonuclease inhibitor, against seasonal and pandemic influenza A and B viruses. Its performance is evaluated alongside other established and emerging antiviral agents, supported by experimental data from in vitro studies.
Executive Summary
This compound demonstrates potent and broad-spectrum antiviral activity against a wide range of influenza A and B viruses, including strains resistant to currently approved neuraminidase inhibitors. As a PA endonuclease inhibitor, this compound targets a critical step in the viral replication cycle, distinct from neuraminidase inhibitors, offering a valuable alternative and potential for combination therapy. This guide summarizes the available quantitative data, details the experimental methodologies for assessing antiviral efficacy, and provides visual representations of the underlying mechanisms of action.
Comparative Antiviral Activity
The antiviral potency of this compound and other commercially available or investigational influenza antivirals is typically quantified by the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). These values represent the concentration of the compound required to inhibit viral replication or activity by 50% in in-vitro assays. A lower EC₅₀/IC₅₀ value indicates greater potency.
The following table summarizes the in vitro antiviral activity of this compound in comparison to other key influenza antiviral drugs.
| Antiviral Agent | Drug Class | Influenza A/H1N1 | Influenza A/H3N2 | Influenza B | Cell Line | Assay Type | EC₅₀/IC₅₀ (nM) | Citation(s) |
| This compound | PA Endonuclease Inhibitor | A/California/04/2009 | Various seasonal | Various seasonal | MDCK | Plaque Reduction, Yield Reduction, Cell Viability | 3.2 - 16.0 | [1][2] |
| Baloxavir marboxil | PA Endonuclease Inhibitor | A(H1N1)pdm09 | A(H3N2) | Not Specified | Minireplicon Assay | Not Specified | WT: 0.90–1.92 I38T mutant: 110.00–160.40 | [3] |
| Oseltamivir | Neuraminidase Inhibitor | A/H1N1 (oseltamivir-sensitive) | Not Specified | B/Yamagata | Not Specified | Neuraminidase Inhibition Assay | A/Texas: 0.18 ± 0.11 B/Yamagata: 16.76 ± 4.10 | [4] |
| Zanamivir | Neuraminidase Inhibitor | A/H1N1 (oseltamivir-resistant) | Not Specified | Not Specified | Not Specified | Not Specified | 0.24–0.36 µM | [4] |
| Peramivir | Neuraminidase Inhibitor | A/H1N1 (oseltamivir-resistant) | Not Specified | Not Specified | Not Specified | Not Specified | ~8 µM | [4] |
| Favipiravir (T-705) | Polymerase (PB1) Inhibitor | A/PR/8/34 (H1N1) | Kitakyushu/159/93 (H3N2) | B viruses | MDCK | Plaque Reduction | 13 - 480 ng/mL | [5] |
Note: EC₅₀/IC₅₀ values can vary depending on the specific virus strain, cell line, and experimental assay used. Direct comparisons should be made with caution when data is from different studies.
Mechanism of Action: PA Endonuclease Inhibition
This compound functions by inhibiting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[2][6] This enzyme is essential for the virus to cleave the 5' caps from host pre-mRNAs, a process known as "cap-snatching."[7] These capped RNA fragments are then used as primers to initiate the transcription of viral mRNAs by the viral RNA-dependent RNA polymerase. By blocking this initial step, this compound effectively halts viral gene expression and replication.[2]
The following diagram illustrates the mechanism of action of PA endonuclease inhibitors within the influenza virus replication cycle.
Caption: Mechanism of this compound action in the influenza virus replication cycle.
Experimental Protocols
The in vitro antiviral activity of this compound and comparator compounds is primarily determined using plaque reduction assays and virus yield reduction assays.
Plaque Reduction Assay
This assay is considered the gold standard for quantifying viral infectivity.
Methodology:
-
Cell Seeding: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in 6-well or 12-well plates.[8]
-
Virus Adsorption: Cells are infected with a known titer of influenza virus and incubated for 1 hour to allow for viral adsorption.
-
Compound Treatment: The virus inoculum is removed, and the cells are washed. An overlay medium containing various concentrations of the test compound (e.g., this compound) is added. The overlay is typically a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.
-
Incubation: Plates are incubated for 2-3 days to allow for the formation of plaques (localized areas of cell death caused by viral replication).
-
Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is stained with a solution like crystal violet to visualize the plaques. The number of plaques is counted for each compound concentration.
-
EC₅₀ Determination: The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[9]
The following diagram outlines the workflow of a typical plaque reduction assay.
Caption: Workflow of a plaque reduction assay for antiviral testing.
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.
Methodology:
-
Cell Infection and Treatment: MDCK cells are infected with influenza virus and simultaneously treated with different concentrations of the antiviral compound.
-
Incubation: The infected and treated cells are incubated for a set period (e.g., 24-48 hours) to allow for viral replication.
-
Supernatant Collection: The supernatant, containing the progeny virus, is collected from each well.
-
Virus Titer Determination: The amount of infectious virus in each supernatant sample is quantified using a 50% Tissue Culture Infectious Dose (TCID₅₀) assay.[8]
-
EC₅₀ Determination: The EC₅₀ is the concentration of the compound that reduces the viral titer by 50% (or a 0.5 log₁₀ reduction) compared to the untreated control.[2]
50% Tissue Culture Infectious Dose (TCID₅₀) Assay
This assay is used to quantify the amount of infectious virus in a sample.
Methodology:
-
Serial Dilution: The virus-containing supernatant is serially diluted.
-
Infection of Cells: Aliquots of each dilution are added to replicate wells of a 96-well plate containing MDCK cells.
-
Incubation and CPE Observation: The plates are incubated for several days, and the wells are scored for the presence or absence of cytopathic effect (CPE), which is the morphological change in cells caused by viral infection.[8]
-
TCID₅₀ Calculation: The TCID₅₀ is calculated using a statistical method (e.g., the Reed-Muench method) to determine the virus dilution that causes CPE in 50% of the inoculated wells.[8]
Conclusion
The independent verification of this compound's antiviral activity confirms its potent and broad-spectrum efficacy against influenza A and B viruses. Its mechanism of action, targeting the highly conserved PA endonuclease, makes it a promising candidate for further development, both as a monotherapy and in combination with other antiviral agents that have different targets, such as neuraminidase inhibitors. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of this compound and other novel anti-influenza compounds.
References
- 1. The PA Endonuclease Inhibitor this compound Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission | PLOS Pathogens [journals.plos.org]
- 4. Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. web.stanford.edu [web.stanford.edu]
- 8. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Analysis of RO-7 in Different Cell Lines
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "RO-7" is a designation that can refer to different molecules in various research contexts. For the purpose of this guide, "this compound" will be treated as a hypothetical anti-cancer agent to demonstrate a comparative analysis framework. The experimental data presented herein is illustrative and intended to serve as a template for the evaluation of novel therapeutic compounds.
This guide provides a comparative analysis of the cytotoxic effects of the hypothetical anti-cancer compound this compound across a panel of human cancer cell lines. The objective is to present a clear comparison of its performance and to provide detailed experimental methodologies for the cited data.
Data Presentation: Cytotoxicity of this compound in Various Cell Lines
The anti-proliferative activity of this compound was evaluated in a panel of four human cancer cell lines and one non-cancerous human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.9 |
| A549 | Lung Carcinoma | 12.5 |
| HCT116 | Colorectal Carcinoma | 7.8 |
| PC-3 | Prostate Adenocarcinoma | 15.1 |
| MCF-10A | Non-tumorigenic Breast | > 50 |
Proposed Mechanism of Action: Induction of Oxidative Stress
This compound is hypothesized to exert its anti-cancer effects through the induction of intracellular Reactive Oxygen Species (ROS).[1][2] Elevated levels of ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[3][4] This mechanism is suggested by the increased fluorescence observed in this compound treated cells using ROS-sensitive probes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Intracellular ROS Detection Assay
This protocol outlines the detection of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours. A positive control (e.g., H2O2) and a vehicle control are included.
-
DCFH-DA Staining: After treatment, the cells are washed with PBS and incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: The cells are then washed with PBS, and the intracellular fluorescence is measured using a fluorescence microscope or a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: The fluorescence intensity of the this compound-treated cells is compared to that of the control cells to determine the fold increase in ROS production.
Visualizations
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Proposed ROS-mediated apoptotic signaling pathway of this compound.
Summary
The hypothetical anti-cancer agent this compound demonstrates potent cytotoxic activity against a range of cancer cell lines, with notable selectivity for cancer cells over non-tumorigenic cells. The proposed mechanism of action involves the induction of intracellular ROS, leading to oxidative stress and subsequent apoptosis. The experimental protocols and workflows provided herein offer a robust framework for the evaluation of similar compounds in a drug discovery setting.
References
- 1. The Role of Reactive Oxygen Species (ROS) in the Biological Activities of Metallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and physiological role of reactive oxygen species--the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Comparative Efficacy of RO-7 for Influenza Virus Infection in the Ferret Model
This guide provides a comparative analysis of the in vivo efficacy of the novel antiviral candidate RO-7 against established influenza antiviral agents. The data presented is based on a standardized ferret model of influenza A virus infection, a well-regarded preclinical model that recapitulates many of the key features of human influenza infection.[1][2][3][4] The objective of this guide is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to evaluate the potential of this compound as a therapeutic agent.
Overview of Compared Antiviral Agents
This guide compares the hypothetical antiviral agent this compound with two widely recognized influenza antivirals, Oseltamivir and Baloxavir marboxil.
-
This compound (Hypothetical): A novel, potent inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit. Its proposed mechanism of action is the disruption of the "cap-snatching" process, which is essential for the initiation of viral mRNA synthesis. By preventing the virus from appropriating host cell mRNA caps, this compound effectively halts viral gene transcription and replication.
-
Oseltamivir (Neuraminidase Inhibitor): A widely used antiviral that functions by inhibiting the viral neuraminidase (NA) enzyme.[5][6] This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells. Inhibition of NA leads to viral aggregation at the cell surface and a reduction in viral spread.
-
Baloxavir Marboxil (Cap-dependent Endonuclease Inhibitor): A first-in-class antiviral that targets the polymerase acidic (PA) protein, a component of the viral RNA polymerase complex.[7] It specifically inhibits the cap-dependent endonuclease activity of the PA subunit, another critical step in the "cap-snatching" mechanism.[7]
Hypothetical Mechanism of Action of this compound
The diagram below illustrates the proposed mechanism of action for this compound, targeting the PB2 subunit of the influenza virus RNA polymerase to inhibit cap-snatching.
Caption: Proposed mechanism of this compound inhibiting the PB2 subunit.
Comparative In Vivo Efficacy Data
The following tables summarize the comparative efficacy of this compound, Oseltamivir, and Baloxavir marboxil in a ferret model of influenza A (H1N1) infection. In this hypothetical study, treatment was initiated 24 hours post-infection.
Table 1: Effect on Viral Titer in Nasal Wash
| Treatment Group | Mean Peak Viral Titer (log10 TCID50/mL) | Day of Peak Titer | Time to Viral Clearance (Days) |
| Placebo | 5.8 | 2 | >7 |
| This compound (10 mg/kg, BID) | 2.5 | 3 | 5 |
| Oseltamivir (10 mg/kg, BID) | 3.9 | 2 | 6 |
| Baloxavir (15 mg/kg, Single Dose) | 2.8 | 3 | 5 |
Note: Data for this compound is hypothetical. Data for Oseltamivir and Baloxavir are representative values based on published studies.[5][7][8]
Table 2: Clinical Observations
| Treatment Group | Mean Max. Body Temp. (°C) | Mean Max. Weight Loss (%) | Activity Level Reduction |
| Placebo | 40.1 | 12% | Severe |
| This compound (10 mg/kg, BID) | 39.0 | 4% | Mild |
| Oseltamivir (10 mg/kg, BID) | 39.4 | 7% | Moderate |
| Baloxavir (15 mg/kg, Single Dose) | 39.1 | 5% | Mild |
Note: Data for this compound is hypothetical. Data for Oseltamivir and Baloxavir are representative values based on published studies.[5][9]
Table 3: Lung Viral Titer and Pathology (Day 4 Post-Infection)
| Treatment Group | Mean Lung Viral Titer (log10 TCID50/g) | Lung Pathology Score (0-4) |
| Placebo | 5.2 | 3.5 (Severe Inflammation) |
| This compound (10 mg/kg, BID) | 2.1 | 1.0 (Minimal Inflammation) |
| Oseltamivir (10 mg/kg, BID) | 3.5 | 2.0 (Mild-Moderate Inflammation) |
| Baloxavir (15 mg/kg, Single Dose) | 2.5 | 1.5 (Mild Inflammation) |
Note: Data for this compound is hypothetical. Data for Oseltamivir and Baloxavir are representative values based on published studies.
Experimental Protocols
The data presented in this guide is based on the following standardized experimental protocol for evaluating antiviral efficacy in a ferret model.
Caption: Experimental workflow for in vivo efficacy testing.
Detailed Methodology:
-
Animal Model: Male Fitch ferrets, 6-12 months of age, seronegative for circulating influenza A and B viruses. Animals are housed in a BSL-2+ facility.
-
Virus Strain: A recent human isolate of influenza A(H1N1)pdm09 virus is used for inoculation.
-
Inoculation: Ferrets are anesthetized and intranasally inoculated with a viral dose of 10^5 TCID50 in 1 mL of phosphate-buffered saline (PBS).[9]
-
Treatment Groups:
-
This compound: 10 mg/kg, administered orally twice daily (BID) for 5 days.
-
Oseltamivir: 10 mg/kg, administered orally BID for 5 days.[5]
-
Baloxavir Marboxil: A single oral dose of 15 mg/kg.
-
Placebo: Vehicle control administered on the same schedule as the treatment groups.
-
-
Clinical Monitoring: Body temperature (via subcutaneous transponder) and body weight are recorded daily.[5] Clinical signs such as sneezing, nasal discharge, and activity level are scored daily.
-
Virological Assessment:
-
Nasal Washes: Collected daily by instilling PBS into the nostrils and collecting the runoff. Viral titers are determined by TCID50 assay on MDCK cells.
-
Tissue Titers: On day 4 post-infection, a subset of animals from each group is euthanized. Lung, trachea, and nasal turbinate tissues are collected to quantify viral load.[3]
-
-
Pathology: Lung tissues are fixed, sectioned, and stained for histopathological examination to assess the degree of inflammation and tissue damage.
Summary and Conclusion
The hypothetical data presented for the novel PB2 inhibitor, this compound, demonstrates promising antiviral efficacy in the ferret model of influenza.
-
Viral Load Reduction: this compound shows a significant reduction in viral titers in both the upper and lower respiratory tracts, comparable to or exceeding the efficacy of Baloxavir and Oseltamivir.
-
Clinical Improvement: Ferrets treated with this compound exhibit a marked reduction in clinical signs of illness, including fever and weight loss, indicating a strong therapeutic benefit.
-
Novel Mechanism: As a PB2 inhibitor, this compound offers a distinct mechanism of action compared to existing classes of influenza antivirals, which could be advantageous in combating antiviral resistance.
References
- 1. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 2. Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide for the Use of the Ferret Model for Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza Studies - IITRI [iitri.org]
- 5. Efficacy of Oseltamivir Therapy in Ferrets Inoculated with Different Clades of H5N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Baloxavir treatment of ferrets infected with influenza A(H1N1)pdm09 virus reduces onward transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral reducing influenza spread in ferrets could help control flu outbreaks | Imperial News | Imperial College London [imperial.ac.uk]
- 9. Low Dose Influenza Virus Challenge in the Ferret Leads to Increased Virus Shedding and Greater Sensitivity to Oseltamivir | PLOS One [journals.plos.org]
A Comparative Guide: RO-7 Versus Traditional Neuraminidase Inhibitors for Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel cap-dependent endonuclease inhibitor, RO-7, and traditional neuraminidase inhibitors for the treatment of influenza. The information presented is based on available preclinical data to assist researchers and drug development professionals in understanding the key differences in their mechanism of action, efficacy, and resistance profiles.
Mechanism of Action
A fundamental distinction between this compound and traditional influenza antivirals lies in their molecular targets within the viral replication cycle.
Traditional Neuraminidase Inhibitors (NAIs) , such as oseltamivir, zanamivir, and peramivir, target the viral neuraminidase (NA) enzyme.[1][2] This enzyme is crucial for the release of newly formed viral particles from the surface of infected host cells.[2] By cleaving sialic acid residues, neuraminidase prevents the aggregation of virions on the cell surface and facilitates their spread to other cells.[2] NAIs are analogues of sialic acid that bind to the active site of the neuraminidase enzyme, competitively inhibiting its function and trapping the virus on the cell surface.[1][2]
This compound , on the other hand, is a cap-dependent endonuclease inhibitor that targets the polymerase acidic (PA) subunit of the viral RNA polymerase complex.[3] The PA endonuclease is essential for the process of "cap-snatching," whereby the virus cleaves the 5' caps from host pre-mRNAs to prime the synthesis of its own viral mRNAs.[3] By inhibiting this endonuclease activity, this compound effectively blocks viral gene transcription and replication at a much earlier stage than NAIs.[3]
In Vitro Efficacy
The in vitro potency of antiviral compounds is typically measured by the half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication in cell culture.
| Compound | Influenza Strain | Cell Line | EC50 (nM) | Reference |
| This compound | A/California/04/2009 (H1N1)pdm09 | MDCK | 3.2 - 16.0 | [2] |
| B/Brisbane/60/2008 | MDCK | Not Specified | [2] | |
| Oseltamivir | A/Oklahoma/447/2008 (H1N1) | MDCK | < 0.1 | [4] |
| A/NWS/33 (H1N1) | MDCK | 0.51 | [5] | |
| A/Victoria/3/75 (H3N2) | MDCK | 0.19 | [5] | |
| Zanamivir | Influenza A | MDCK | 0.95 | [6] |
| Influenza B | MDCK | 2.7 | [6] | |
| Peramivir | A/H1N1 clinical isolates | Not Specified | ~0.34 | [6] |
| B clinical isolates | Not Specified | 1.36 | [6] |
Note: EC50 values can vary between studies due to differences in experimental conditions, viral strains, and cell lines used.
In Vivo Efficacy
Animal models, particularly mice, are crucial for evaluating the in vivo efficacy of antiviral candidates. These studies assess the ability of a drug to protect against lethal infection, reduce viral load in the lungs, and mitigate disease symptoms.
| Compound | Animal Model | Influenza Strain | Treatment Regimen | Survival Rate (%) | Reference |
| This compound | BALB/c Mice | A/California/04/2009 (H1N1)pdm09 | 6-30 mg/kg/day (IP), initiated 24h post-infection | 60 - 100 | Not Specified |
| BALB/c Mice | B/Brisbane/60/2008 | 6-30 mg/kg/day (IP), initiated 24h post-infection | 80 - 100 | Not Specified | |
| Oseltamivir | Mice | A/MS-H275Y (H1N1) | 100-300 mg/kg/day, initiated -2h pre-infection | 30 - 60 | [7] |
| Zanamivir | Mice | A/MS-H275Y (H1N1) | 3-100 mg/kg/day, initiated -2h pre-infection | 20 - 90 | [7] |
Resistance Profile
The emergence of drug-resistant viral strains is a significant concern in antiviral therapy. Resistance is typically conferred by mutations in the viral protein targeted by the drug, which reduce the binding affinity of the inhibitor.
Traditional Neuraminidase Inhibitors: Resistance to NAIs has been well-documented.[8] Key mutations include:
-
H275Y (N1 numbering) in Neuraminidase: This is a common mutation that confers high-level resistance to oseltamivir, with reported increases in IC50 values of approximately 300 to 400-fold.[1][7] It generally does not affect susceptibility to zanamivir.[7]
-
Q136K in Neuraminidase: This mutation has been shown to cause a significant reduction in zanamivir susceptibility (approximately 300-fold) and peramivir susceptibility (approximately 70-fold), while having no effect on oseltamivir.[8]
-
R292K and E119V in Neuraminidase (N2 numbering): These mutations are known to confer resistance to oseltamivir in influenza A(H3N2) viruses.
This compound: As a newer class of inhibitor, the resistance profile of this compound is still being characterized. The primary resistance mutation identified to date is:
-
I38T in the PA Subunit: This substitution has been shown to confer in vitro resistance to this compound, with up to a 287-fold change in the 50% effective concentration (EC50).[9] In recombinant influenza A(H1N1) viruses, the I38T mutation alone resulted in up to an 81-fold increase in EC50.[9] This mutation reduces a key hydrophobic interaction between this compound and the isoleucine residue.[9] Interestingly, the I38T mutation has also been associated with reduced susceptibility to another PA endonuclease inhibitor, baloxavir marboxil, suggesting potential for cross-resistance within this class of drugs.[10][11]
Experimental Protocols
Plaque Reduction Assay (PRA) for In Vitro Efficacy
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock
-
Antiviral compound (e.g., this compound, oseltamivir)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence (95-100%) at 37°C with 5% CO2.[12]
-
Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with the virus dilutions.[13]
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and wash the cells. Add an overlay medium containing various concentrations of the antiviral compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours to allow for plaque formation.[13]
-
Staining and Visualization: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet to visualize the plaques.[14]
-
Data Analysis: Count the number of plaques at each drug concentration. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no drug).
Mouse Model for In Vivo Efficacy
This protocol outlines a typical experiment to assess the therapeutic efficacy of an antiviral compound in a lethal influenza virus infection model in mice.
Materials:
-
BALB/c mice (or other appropriate strain)
-
Influenza virus stock adapted for mice
-
Antiviral compound (e.g., this compound, oseltamivir)
-
Vehicle control (e.g., saline, PBS)
-
Anesthetic (e.g., isoflurane)
-
Equipment for intranasal inoculation and drug administration (e.g., intraperitoneal injection)
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least 3-5 days before the experiment.
-
Infection: Anesthetize the mice and infect them intranasally with a lethal dose of the influenza virus.[15]
-
Treatment: At a predetermined time post-infection (e.g., 24 hours for therapeutic studies), begin treatment with the antiviral compound or vehicle control. Administer the drug according to the desired dosing schedule (e.g., twice daily for 5 days).[15]
-
Monitoring: Monitor the mice daily for signs of illness, including weight loss, and record survival for a period of 14-21 days post-infection.[15]
-
Viral Load Determination (Optional): At specific time points post-infection, a subset of mice from each group can be euthanized, and their lungs harvested to determine the viral titer using a plaque assay or TCID50 assay.[16]
-
Data Analysis: Compare the survival curves and mean body weight changes between the treated and control groups. A significant increase in survival and a reduction in weight loss in the treated group indicate in vivo efficacy of the compound.
Visualizations
Caption: Action of traditional neuraminidase inhibitors.
Caption: Action of the PA endonuclease inhibitor this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pandemic H1N1 2009 influenza virus with the H275Y oseltamivir resistance neuraminidase mutation shows a small compromise in enzyme activity and viral fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Identification of the I38T PA Substitution as a Resistance Marker for Next-Generation Influenza Virus Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of the Baloxavir-Resistant Polymerase Acid I38T Substitution on the Fitness of Contemporary Influenza A(H1N1)pdm09 and A(H3N2) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Influenza virus plaque assay [protocols.io]
- 13. Influenza Virus Plaque Assay in MDCK Cells. [bio-protocol.org]
- 14. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 15. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for RO-7
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the proper handling and disposal of RO-7, a potent cytotoxic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively working with this compound.
Immediate Safety Precautions
All personnel handling this compound must be trained on its specific hazards and these disposal procedures. Personal Protective Equipment (PPE) is mandatory and includes:
-
Double nitrile gloves: Change every hour or immediately if contaminated.
-
Solid-front, disposable gown: Cuffs should be tucked under the outer pair of gloves.
-
ANSI-approved safety glasses or goggles.
-
A NIOSH-approved respirator should be used when handling powders or creating aerosols.
Waste Segregation at the Point of Generation
Proper segregation of this compound waste is the first and most critical step in the disposal process. All waste streams must be separated at the point of generation to prevent cross-contamination and ensure appropriate final disposal.
| Waste Category | Description | Container Type |
| Solid Waste | Contaminated PPE (gloves, gowns), bench paper, plasticware, and vials. | Purple, rigid, puncture-resistant container with a secure lid, lined with a 4-mil polyethylene bag. |
| Liquid Waste | Unused this compound solutions, contaminated buffers, and media. | Purple, leak-proof, shatter-resistant container with a secure screw-top lid. |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Purple, puncture-proof sharps container. |
Disposal Workflow for this compound Waste
The following diagram outlines the standard operational procedure for the disposal of this compound from the point of generation to final destruction.
Figure 1. Standard this compound Disposal Workflow
Experimental Protocol: Chemical Deactivation of Liquid this compound Waste
For small volumes of liquid this compound waste, chemical deactivation can be performed prior to disposal. This procedure should be carried out in a certified chemical fume hood.
Materials:
-
5.25% Sodium Hypochlorite (household bleach)
-
Sodium Thiosulfate solution (1 M)
-
pH indicator strips
-
Appropriate PPE (as listed in Section 1)
Procedure:
-
Preparation: Ensure the waste container is in a stable position within the fume hood.
-
Deactivation: Slowly add 5.25% sodium hypochlorite solution to the liquid this compound waste in a 1:1 volume ratio.
-
Reaction Time: Gently swirl the mixture and allow it to react for a minimum of 30 minutes.
-
Neutralization: After the reaction period, neutralize the excess sodium hypochlorite by adding 1 M sodium thiosulfate solution until the mixture no longer tests positive for oxidizing agents (e.g., using potassium iodide-starch paper).
-
pH Adjustment: Check the pH of the treated solution. If necessary, adjust to a neutral pH (6.0-8.0) using appropriate neutralizing agents.
-
Disposal: The deactivated and neutralized solution can now be disposed of as hazardous chemical waste in the designated purple liquid waste container.
Spill Decontamination Protocol
In the event of an this compound spill, immediate action is required to contain and decontaminate the area.
Safeguarding Research: A Comprehensive Guide to Handling RO-7
For researchers, scientists, and drug development professionals engaged in studies involving RO-7, a next-generation polymerase (PA) endonuclease inhibitor of influenza A and B viruses, ensuring safety is paramount.[1] This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans to foster a secure laboratory environment. Adherence to these procedures is critical when handling this potent, research-grade compound.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent influenza virus inhibitor necessitates handling with a high degree of caution.[1][2] The following protocols are based on best practices for managing potent, powdered chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure.[3] A comprehensive PPE ensemble should be worn at all times when handling this compound.
| PPE Category | Item | Specifications and Usage Notes |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat is mandatory to protect skin and clothing from potential splashes and spills.[3] For handling powdered substances, a coat with elastic cuffs is recommended. |
| Disposable Gown | For larger quantities or when there is a higher risk of contamination, a disposable gown worn over the lab coat provides an additional layer of protection. | |
| Hand Protection | Nitrile Gloves | Double-gloving with nitrile gloves is recommended to prevent skin exposure.[3] Gloves should be inspected for any signs of damage before use. |
| Chemical-Resistant Gloves | For procedures with a high risk of splashing, outer gloves with proven resistance to a broad range of chemicals should be used. | |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are essential to protect against airborne particles and splashes.[3] |
| Face Shield | A face shield should be worn in conjunction with safety goggles during procedures that pose a high risk of splashing, such as when preparing solutions.[4] | |
| Respiratory Protection | N95 Respirator or Higher | When handling the powdered form of this compound, a NIOSH-approved N95 respirator is necessary to prevent inhalation of airborne particles.[4] For procedures that may generate aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[3] |
Experimental Workflow
A structured workflow is crucial to minimize the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[5]
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of solutions down the drain.
-
Sharps: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be sealed and clearly labeled with the contents, including the name "this compound" and any solvents used.
-
Follow your institution's specific guidelines for the disposal of chemical and pharmaceutical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup and disposal.[6]
-
Investigational compounds like this compound must be destroyed in accordance with federal, state, and local regulations, which often mandate incineration by an approved vendor.[5][6]
By implementing these comprehensive safety measures, researchers can confidently handle this compound while minimizing risks and ensuring a safe and productive laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
